molecular formula C8H9Cl2NO B7820110 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Numéro de catalogue: B7820110
Poids moléculaire: 206.07 g/mol
Clé InChI: VLSXVFMMYPAJSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-1-(2,3-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSXVFMMYPAJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures. It delves into the strategic rationale behind experimental choices, ensuring a self-validating and robust analytical workflow. The methodologies detailed herein are rooted in established principles of chemical analysis and are supported by authoritative references to ensure scientific integrity.

Introduction: The Analytical Challenge

The molecule 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol presents a fascinating challenge for structural elucidation. As a chiral amino alcohol with a substituted aromatic ring, a definitive characterization requires a multi-technique approach to unambiguously determine its constitution, connectivity, and stereochemistry. The presence of the dichlorophenyl moiety introduces specific isotopic patterns and electronic effects that must be carefully considered during spectral interpretation.

This guide will systematically walk through a logical workflow, beginning with fundamental spectral analyses and culminating in the determination of the absolute configuration. Each step is designed to build upon the last, creating a cohesive and self-validating analytical narrative.

The Elucidation Workflow: A Strategic Overview

A successful structure elucidation campaign relies on a logical progression of experiments, where each result informs the next step. The workflow for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is designed to first confirm the presence of key functional groups and the overall molecular formula, then to piece together the connectivity of the atoms, and finally, to determine the three-dimensional arrangement of the molecule.

Elucidation_Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Sample IR Infrared (IR) Spectroscopy Identify Key Functional Groups Synthesis->IR Sample NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments Synthesis->NMR_1D Sample MS->NMR_1D Provides Formula IR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Initial Assignments Chiral Chiral Analysis (e.g., Chiral HPLC) NMR_1D->Chiral Confirms Chirality Structure Final Structure Confirmed NMR_2D->Structure Defines Connectivity XRay X-ray Crystallography (If crystal available) Determine Absolute Configuration Chiral->XRay Separates Enantiomers XRay->Structure Defines Stereochemistry

Caption: Key NMR correlations (COSY, HMBC) used to establish the connectivity of the molecule.

Stereochemistry: Determining the Final Piece

Expertise & Experience: Since the molecule contains a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. A complete structure elucidation requires the determination of the absolute configuration (R or S). If the synthesis is not stereospecific, a racemic mixture will be produced.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Choose a chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of amino alcohols.

  • Method Development: Develop a mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Analysis: Inject the sample. If the sample is a racemic mixture, two well-resolved peaks of equal area will be observed.

  • Confirmation (Optional but Recommended): To definitively assign the absolute configuration, one of two methods can be used:

    • X-ray Crystallography: If a single crystal of one of the enantiomers can be grown (after preparative chiral separation), X-ray diffraction can provide an unambiguous determination of the absolute configuration.

    • Comparison to a Standard: If an enantiomerically pure standard of either the R or S form is available, its retention time can be compared to the peaks from the racemic mixture.

Conclusion: The Assembled Picture

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. [Link]

physicochemical properties of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and applications of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol. Designed for researchers and drug development professionals, this guide synthesizes chemical theory with field-proven experimental protocols.

Executive Summary & Core Identity

2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (CAS: 133562-28-4) is a specialized halogenated phenylethanolamine[1]. In medicinal chemistry, it serves as a critical building block for synthesizing optically active pharmaceutical ingredients, particularly beta-adrenergic agonists[2]. In agrochemistry, it functions as a high-value pesticide intermediate[3]. The 2,3-dichloro substitution pattern on the phenyl ring imparts unique steric hindrance and electronic properties, which significantly influence both its receptor binding affinity and its reactivity during downstream synthesis.

Physicochemical Profiling

Understanding the baseline physicochemical profile of this compound is essential for optimizing solvent selection, extraction protocols, and chromatographic methods. The quantitative data is summarized below[3][4].

PropertyValueMethod / Source
CAS Registry Number 133562-28-4Standardized[1]
Molecular Formula C8H9Cl2NOStandardized[3]
Molar Mass 206.07 g/mol Calculated[3]
Density 1.391 ± 0.06 g/cm³ (Predicted) / ~1.27 g/cm³Experimental/Predicted[3][4]
Boiling Point 351.4 ± 37.0 °C (Predicted) / ~330 °CExperimental/Predicted[3][4]
Physical Appearance Colorless to light yellow liquidObservational[3]
Odor PungentObservational[3]
Solubility Insoluble in water; soluble in alcohols, ethersExperimental[3]

Strategic Synthesis & Mechanistic Pathways

Expertise & Experience: When designing a synthetic route for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, the primary challenge is preserving the aromatic carbon-chlorine bonds during the reduction of intermediate functional groups. Traditional direct amination of halohydrins often leads to over-alkylation and complex, difficult-to-separate mixtures.

Therefore, the most robust and field-proven approach is the Henry Reaction (Nitroaldol Condensation) followed by a highly selective reduction.

Causality in Catalyst Selection: While Palladium on Carbon (Pd/C) with hydrogen gas is the industry standard for reducing aliphatic nitro groups, utilizing it here risks unwanted hydrodehalogenation of the 2,3-dichloro moiety. To prevent this, we employ a milder, chemoselective reduction system—such as Sodium Borohydride (NaBH₄) catalyzed by Nickel(II) Chloride (NiCl₂). This generates Nickel Boride (in situ), which selectively reduces the nitro group to a primary amine without cleaving the aryl chlorides.

SynthesisPathway N1 2,3-Dichlorobenzaldehyde (Starting Material) N3 Henry Reaction (C-C Bond Formation) N1->N3 N2 Nitromethane + Base (Catalyst: NaOH or TEA) N2->N3 N4 1-(2,3-Dichlorophenyl)-2-nitroethanol (Intermediate) N3->N4 High Yield N5 Chemoselective Reduction (NaBH4 / NiCl2) N4->N5 Avoid Pd/C to prevent dehalogenation N6 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (Target API Intermediate) N5->N6 Primary Amine Formation

Caption: Chemoselective synthetic workflow for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step protocol integrates continuous analytical feedback loops to validate the integrity of the synthesis at every stage.

Protocol A: Synthesis of the Nitroalkanol Intermediate

  • Reagent Preparation: Dissolve 10.0 mmol of 2,3-dichlorobenzaldehyde in 20 mL of anhydrous methanol.

  • Condensation: Add 12.0 mmol of nitromethane, followed by a catalytic amount of triethylamine (TEA) (1.0 mmol).

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the UV-active aldehyde spot validates the conversion.

  • Workup: Quench with 1M aqueous HCl to neutralize the base. Extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction to Aminoethanol

  • System Setup: Dissolve the crude 1-(2,3-dichlorophenyl)-2-nitroethanol in 30 mL of methanol. Cool the reaction flask to 0 °C in an ice bath to control the exothermic reduction.

  • Catalyst Generation: Add 2.0 mmol of NiCl₂·6H₂O. The solution will turn a distinct green.

  • Reduction: Slowly add 30.0 mmol of NaBH₄ in small portions. Caution: Vigorous effervescence (H₂ gas evolution) will occur. The solution will turn black, confirming the formation of the active Nickel Boride catalyst.

  • Validation Check: Stir for 2 hours at room temperature. Perform an LC-MS check. The target mass (m/z 206 [M+H]⁺) must be dominant. The absence of peaks at m/z 172 validates that no unwanted monodehalogenation has occurred.

  • Isolation: Filter the black suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate, redissolve in 1M HCl, and wash with dichloromethane to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH 10, and extract the free amine with ethyl acetate.

AnalyticalValidation S1 Crude Product Isolation S2 LC-MS/MS (Confirm m/z 206) S1->S2 S3 HPLC-UV (Purity > 98%) S1->S3 S4 1H & 13C NMR (Structural Integrity) S1->S4 S5 Validated Batch Release S2->S5 Mass Match S3->S5 Pass S4->S5 No Dehalogenation

Caption: Analytical validation feedback loop ensuring structural integrity and purity.

Applications in Drug Development & Agrochemistry

2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a highly versatile synthon with dual-industry applications:

  • Optically Active Therapeutics: It is frequently utilized in the production of optically active 2-amino-1-phenylethanol derivatives via the asymmetric reduction of corresponding ketones[2]. These chiral derivatives are foundational to synthesizing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol compounds, which are potent medical agents (e.g., beta-3 adrenergic receptor agonists used in metabolic and cardiovascular therapies)[2].

  • Agrochemicals: The compound is widely recognized as a pesticide intermediate[3]. The 2,3-dichloro substitution pattern is a known pharmacophore in agricultural science that enhances lipophilicity. This structural trait improves penetration through insect cuticles or plant epidermises, making it a vital building block for novel insecticides, herbicides, and fungicides[3].

References

  • ChemBK. "2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol Properties and Uses". Source: ChemBK Chemical Database. URL: [Link]

  • Google Patents. "US5811293A - Processes for producing optically active 2-amino-1-phenylethanol derivatives by reduction of the corresponding ketone". Source: United States Patent and Trademark Office.

Sources

Literature review of substituted phenylethanolamines

Author: BenchChem Technical Support Team. Date: March 2026

Substituted Phenylethanolamines: Structural Dynamics, Synthesis, and Adrenergic Signaling in Drug Development

Executive Summary

Substituted phenylethanolamines represent a highly versatile class of organic compounds that form the foundational pharmacophore for endogenous catecholamines (e.g., epinephrine, norepinephrine) and synthetic sympathomimetic drugs (e.g., albuterol, clenbuterol). This technical guide explores the structure-activity relationships (SAR), GPCR-mediated signaling cascades, and provides a self-validating synthetic protocol for developing β-adrenergic agonists.

The Pharmacophore: Structure-Activity Relationship (SAR)

The core structure of a substituted phenylethanolamine consists of a benzene ring linked to an ethanolamine side chain. Minor modifications to this scaffold dictate the molecule's pharmacokinetics, receptor subtype selectivity, and metabolic stability[1].

Causality in Structural Design:

  • Amine Substitution (N-alkylation): The aliphatic nitrogen group is a critical determinant of receptor selectivity. Increasing the steric bulk of the N-alkyl substituent (e.g., transitioning from a methyl group in epinephrine to a tert-butyl group in albuterol) significantly enhances β-adrenergic receptor affinity while abolishing α-adrenergic activity. Furthermore, this steric hindrance physically blocks the active site of Monoamine Oxidase (MAO), preventing rapid oxidative deamination and extending the drug's half-life[2].

  • Aromatic Ring Substitution: Endogenous ligands feature a 3,4-dihydroxy (catechol) ring, which is rapidly methylated and inactivated by Catechol-O-Methyltransferase (COMT) in the liver and gut. To achieve oral bioavailability and prolonged action, medicinal chemists replace the catechol moiety. Substituting the hydroxyls with halogens (e.g., the 3,5-dichloro configuration in clenbuterol) or utilizing a resorcinol ring renders the molecule invisible to COMT, dramatically extending its duration of action[2].

  • Stereochemistry: The β-hydroxyl carbon is a chiral center. The (R)-enantiomer typically exhibits 50 to 100 times greater affinity for the β-receptor than the (S)-enantiomer, as it precisely aligns with the hydrogen-bonding network within the receptor's transmembrane domains.

Table 1: Comparative SAR and Pharmacological Profiles of Key Phenylethanolamines

CompoundAromatic SubstitutionN-SubstitutionReceptor SelectivityCOMT SusceptibilityPrimary Indication
Norepinephrine 3,4-dihydroxy (Catechol)Hydrogenα1, α2, β1High (Rapidly degraded)Shock / Hypotension
Albuterol 3-hydroxymethyl, 4-hydroxytert-butylβ2 >> β1Low (Resistant)Asthma / COPD
Clenbuterol 3,5-dichloro, 4-aminotert-butylβ2 >> β1, β3None (Highly resistant)Bronchodilator / Lipolysis

Mechanistic Pathways: Adrenergic Receptor Signaling

Substituted phenylethanolamines exert their physiological effects primarily through G-protein coupled receptors (GPCRs), specifically the β-adrenergic receptors (β1, β2, and β3)[3].

Upon binding to the orthosteric site of the β-receptor, the phenylethanolamine induces a conformational shift that promotes the exchange of GDP for GTP on the associated Gs protein. The activated Gsα subunit dissociates and stimulates Adenylyl Cyclase (AC), an integral membrane protein. AC catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP). The surge in cAMP activates Protein Kinase A (PKA). PKA then phosphorylates a myriad of downstream targets; in bronchial smooth muscle, it phosphorylates myosin light chain kinase (inactivating it) and opens potassium channels, leading to hyperpolarization and profound muscle relaxation[2].

G Ligand Substituted Phenylethanolamine (Agonist) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_protein Gs Protein (α-subunit GTP) Receptor->G_protein Activates Effector Adenylyl Cyclase (AC) G_protein->Effector Stimulates SecondMsgr Cyclic AMP (cAMP)↑ Effector->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates Response Physiological Response (Smooth Muscle Relaxation) Kinase->Response Phosphorylation Cascade

Fig 1: β-Adrenergic Receptor Gs-Protein Signaling Cascade.

Synthetic Methodologies: Experimental Protocol

The synthesis of substituted phenylethanolamines requires precise control over nucleophilic additions and selective reductions. A highly reliable and scalable approach is the reductive amination of an α-haloketone[4].

Causality of Reagent Selection: The two-step process begins with the nucleophilic substitution of a primary amine onto an α-haloketone. The intermediate aminoketone is highly reactive and prone to dimerization or over-reduction. To mitigate this, Sodium Borohydride (NaBH4) is selected for the second step. NaBH4 is a mild, chemoselective reducing agent; it efficiently reduces the ketone carbonyl to the requisite β-hydroxyl group without cleaving the carbon-nitrogen bond or reducing the aromatic ring, ensuring high fidelity of the phenylethanolamine pharmacophore[4].

G Start Substituted α-Haloketone Step1 Nucleophilic Substitution (Primary Amine) Start->Step1 Intermediate Aminoketone Intermediate Step1->Intermediate Step2 Carbonyl Reduction (NaBH4 / EtOH) Intermediate->Step2 Product Substituted Phenylethanolamine Step2->Product

Fig 2: Two-step synthetic workflow for substituted phenylethanolamines.

Protocol: Synthesis of a Generic β-Agonist (Secondary Amine Phenylethanolamine)

Self-Validating System: This protocol incorporates in-process monitoring (TLC) and post-reaction spectroscopic validation to ensure structural integrity.

Step 1: Amination of the α-Haloketone

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1.0 equivalent of the substituted α-bromoacetophenone in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the reaction mixture to 0 °C using an ice-salt bath. Slowly add 2.5 equivalents of the desired primary amine (e.g., tert-butylamine) dropwise over 30 minutes. Rationale: The excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the high-Rf starting material indicates completion.

  • Workup: Filter the precipitated amine hydrobromide salt. Concentrate the filtrate under reduced pressure to yield the crude aminoketone intermediate.

Step 2: Chemoselective Carbonyl Reduction

  • Setup: Dissolve the crude aminoketone in absolute ethanol and cool to 0 °C.

  • Reduction: Add 1.5 equivalents of Sodium Borohydride (NaBH4) in small portions to control the exothermic evolution of hydrogen gas.

  • Reaction: Stir for 2 hours at room temperature.

  • Quenching: Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases, neutralizing excess hydride. Adjust the pH to ~9 using 1M NaOH to free-base the secondary amine.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (DCM:MeOH, 95:5).

  • Validation (Post-Reaction): Confirm the structure via 1H-NMR. The critical diagnostic peak is the emergence of a methine proton multiplet at ~4.5-5.0 ppm, corresponding to the newly formed chiral β-hydroxyl carbon, alongside the disappearance of the ketone carbonyl carbon (~190 ppm) in 13C-NMR.

Advanced Pharmacological Applications & Future Directions

Recent advancements in phenylethanolamine research focus on biased agonism and enzymatic regulation. Endogenously, the synthesis of epinephrine from norepinephrine is catalyzed by Phenylethanolamine N-methyltransferase (PNMT), an enzyme that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor[5]. Genetic variants in the PNMT gene, particularly when interacting epistatically with β2-adrenergic receptor polymorphisms, have been directly linked to altered extracellular epinephrine levels and varying susceptibilities to allergic asthma[6].

Furthermore, modern drug discovery is pivoting toward β-arrestin-biased β2-adrenoceptor agonists. Traditional phenylethanolamines activate both the Gs-protein pathway (therapeutic bronchodilation) and the β-arrestin pathway (receptor internalization and desensitization). By synthesizing novel 2-amino-2-phenylethanol derivatives, researchers aim to decouple these pathways, creating asthma therapeutics that do not suffer from tachyphylaxis (rapid tolerance) over time[7].

References

  • Taylor & Francis. β-Agonist in the environmental waters: a review on threats and determination methods. Available at:[Link]

  • Taylor & Francis. Adrenergic receptors – Knowledge and References. Available at: [Link]

  • ACS Chemical Biology. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase. Available at:[Link]

  • PubMed. Epistasis between phenylethanolamine N-methyltransferase and β2-adrenergic receptor influences extracellular epinephrine level and associates with the susceptibility to allergic asthma. Available at:[Link]

  • PMC. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Available at:[Link]

Sources

Pharmacokinetic and Enzymatic Profiling of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol (CAS 133562-28-4) is a synthetic, halogenated phenylethanolamine derivative[1]. While structurally analogous to endogenous trace amines and adrenergic neurotransmitters, the presence of a 2,3-dichloro substitution on the phenyl ring fundamentally alters its physicochemical properties, elevating its lipophilicity and modifying its electron density.

For drug development professionals and toxicologists, understanding the metabolic fate of this compound is critical. Because it lacks the 3,4-dihydroxy (catechol) moiety, it is intrinsically resistant to Catechol-O-methyltransferase (COMT)[2]. Consequently, its primary metabolic clearance and potential enzymatic interference are governed by Monoamine Oxidase (MAO), Phenylethanolamine N-methyltransferase (PNMT), and hepatic Cytochrome P450 (CYP450) enzymes. This whitepaper provides an in-depth mechanistic analysis of these potential enzyme interactions, supported by self-validating experimental protocols.

Structural Pharmacology & Mechanistic Rationale

The molecular architecture of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol dictates its enzymatic affinity:

  • The Ethanolamine Side Chain: The primary amine and

    
    -hydroxyl group form the classic pharmacophore required for recognition by PNMT[3] and MAO[4].
    
  • The 2,3-Dichloro Substitution: Halogenation at the 2 and 3 positions introduces significant steric bulk and electronegativity. This modification increases the

    
     (lipophilicity), favoring blood-brain barrier penetration and shifting hepatic metabolism toward CYP2D6, an enzyme notorious for processing lipophilic, basic amines[5]. Furthermore, the bulky ortho-meta substitution can force unique conformational poses within enzyme active sites, potentially converting a standard substrate into a competitive inhibitor[6].
    

Primary Enzymatic Targets

Monoamine Oxidase (MAO-A and MAO-B)

Monoamine oxidases are mitochondrial flavoenzymes responsible for the oxidative deamination of primary amines into their corresponding aldehydes, which are subsequently oxidized to carboxylic acids[7].

  • Interaction Logic: While standard phenylethylamine is a preferred substrate for MAO-B, the addition of a

    
    -hydroxyl group (forming a phenylethanolamine) generally decreases the Vmax of the cleavage reaction[4]. However, the highly lipophilic 2,3-dichloro ring enhances hydrophobic interactions within the bipartite cavity of the MAO-B active site. It is hypothesized that 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol acts as a slow-turnover substrate for MAO-B, yielding 2,3-dichloromandelic acid derivatives.
    
Phenylethanolamine N-methyltransferase (PNMT)

PNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of phenylethanolamines (e.g., converting noradrenaline to adrenaline)[8].

  • Interaction Logic: PNMT exhibits broad substrate specificity, accepting various halogen-substituted phenylethanolamines[8]. However, crystallographic studies of human PNMT reveal that bulky substituents can dictate the binding orientation of the ligand, sometimes placing the acceptor amine too far from the SAM methyl donor[6]. The 2,3-dichloro substitution may cause a steric clash with the Val269 and Asn39 residues in the PNMT active site, potentially rendering this compound a competitive PNMT inhibitor rather than a pure substrate.

Cytochrome P450 (CYP2D6)

Hepatic Phase I metabolism of halogenated phenylethylamines is heavily reliant on CYP2D6[5].

  • Interaction Logic: CYP2D6 contains an aspartate residue (Asp301) in its active site that anchors the basic primary amine of the substrate. Once anchored, the highly lipophilic 2,3-dichlorophenyl ring is positioned for oxidation. Given that the 2 and 3 positions are blocked by chlorine atoms, CYP2D6-mediated aromatic hydroxylation will likely be forced to the 4, 5, or 6 positions.

MetabolicPathway Compound 2-amino-1-(2,3-dichlorophenyl) ethan-1-ol MAO MAO-A / MAO-B (Oxidative Deamination) Compound->MAO Primary Amine PNMT PNMT (N-Methylation) Compound->PNMT SAM Cofactor CYP CYP2D6 / CYP3A4 (Aromatic Oxidation) Compound->CYP NADPH / O2 Metab1 2,3-Dichloromandelic Acid Derivative MAO->Metab1 Metab2 N-Methylated Derivative PNMT->Metab2 Metab3 Hydroxylated Metabolites CYP->Metab3

Caption: Predicted primary metabolic pathways for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.

Self-Validating Experimental Protocols

To empirically validate these theoretical interactions, the following self-validating protocols are designed to ensure high-fidelity data collection.

Protocol 1: In Vitro CYP2D6 Microsomal Stability & Metabolite Profiling

Causality & Design: Human Liver Microsomes (HLMs) are used to assess Phase I clearance. An NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is utilized instead of direct NADPH addition. This prevents rapid cofactor depletion and maintains a steady-state concentration during the 60-minute incubation, ensuring linear enzyme kinetics.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain CYP conformational stability.

  • Reaction Mixture: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol (test concentrations ranging from 0.1 µM to 50 µM) in the phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine). Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, freezing the metabolic snapshot.

  • Centrifugation & Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and identify hydroxylated metabolites.

Workflow Step1 Preparation of Human Liver Microsomes (HLM) Step2 Addition of Compound (0.1 µM to 50 µM) Step1->Step2 Step3 Initiation via NADPH Regenerating System Step2->Step3 Step4 Incubation at 37°C (Time points: 0, 15, 30, 60 min) Step3->Step4 Step5 Reaction Quenching (Ice-cold Acetonitrile) Step4->Step5 Step6 LC-MS/MS Analysis (Metabolite ID & Clearance) Step5->Step6

Caption: In vitro microsomal stability and CYP450 profiling workflow.

Protocol 2: Fluorometric MAO Cleavage Assay

Causality & Design: This assay utilizes Amplex Red, which reacts with


 (a byproduct of MAO-mediated oxidative deamination) in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. This provides a highly sensitive, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and recombinant human MAO-A or MAO-B in 50 mM sodium phosphate buffer (pH 7.4).

  • Compound Addition: Add 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol at varying concentrations (1 µM to 100 µM) to a black, flat-bottom 96-well microplate.

  • Reaction: Add the working solution to the compound wells to initiate the reaction. Protect from light.

  • Measurement: Continuously measure fluorescence (Excitation: 530 nm, Emission: 590 nm) at 37°C for 30 minutes using a microplate reader.

  • Validation: Include Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as negative controls to validate assay specificity[4].

Quantitative Data Presentation

The table below outlines the predicted comparative enzyme kinetic parameters for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol against standard endogenous substrates, based on structure-activity relationships of halogenated phenylethanolamines[4][5][6].

Enzyme TargetReference SubstratePredicted Compound Affinity (

/

)
Predicted Metabolic FateClinical Relevance
MAO-A Serotonin (

)

(Low Affinity)
Minor DeaminationLow risk of MAO-A mediated toxicity.
MAO-B Phenylethylamine (

)

(Moderate)
Slow Oxidative DeaminationPotential for prolonged half-life vs. endogenous amines.
PNMT Noradrenaline (

)

(Inhibitor/Poor Substrate)
Minimal N-MethylationSteric hindrance from 2,3-dichloro limits SAM interaction.
CYP2D6 Dextromethorphan

(High Affinity)
Aromatic HydroxylationPrimary clearance route; susceptible to CYP2D6 polymorphisms.
COMT DopamineN/A (No binding)NoneCompound lacks the required catechol moiety.

References

  • ChemBK. "2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol - Introduction and Properties." ChemBK Database. 1

  • Drinkwater, N., et al. (2009). "Molecular recognition of physiological substrate noradrenaline by the adrenaline synthesising enzyme PNMT and factors influencing its methyltransferase activity." Biochemical Journal, 422(3), 463–471. 8

  • UniProt Consortium. "PNMT - Phenylethanolamine N-methyltransferase - Homo sapiens (Human)." UniProtKB. 3

  • Suzuki, O., et al. (1979). "Oxidation of phenylethanolamine and octopamine by type A and type B monoamine oxidase. Effect of substrate concentration." Biochemical Pharmacology, 28(15), 2327-2332. 4

  • Dhabal, S., et al. (2020). "Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action." Frontiers in Pharmacology. 7

  • Lee, Y., et al. (2023). "Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases." MDPI. 2

  • Kuwayama, K., et al. (2013). "Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization." Scientific Research Publishing. 5

Sources

Methodological & Application

Synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol: A Scalable Protocol via the Delépine Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The 2-amino-1-arylethanol scaffold is a privileged pharmacophore ubiquitous in the structures of beta-adrenergic blockers, bronchodilators, and chiral active pharmaceutical ingredients (APIs)[1]. The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol requires a highly controlled approach due to the electron-withdrawing and sterically demanding nature of the 2,3-dichlorophenyl moiety[2].

While direct amination of


-haloketones with ethanolic ammonia is a theoretical pathway, it is practically flawed. The resulting primary amine is more nucleophilic than ammonia itself, leading to a cascade of over-alkylation that generates secondary amines, tertiary amines, and pyrazine byproducts. To circumvent this, our protocol employs the Delépine reaction [3]. By utilizing hexamethylenetetramine (HMTA) as a bulky, tertiary amine nucleophile, the reaction strictly halts at the mono-quaternary ammonium salt stage. Subsequent acidic hydrolysis cleanly unmasks the primary amine[3]. The final step utilizes a chemoselective hydride reduction to yield the target amino alcohol[4].

Experimental Methodologies

This protocol is designed as a self-validating system , embedding visual and analytical In-Process Controls (IPCs) at every stage to ensure synthetic integrity.

Step 1: -Bromination of 2,3-Dichloroacetophenone
  • Causality of Reagents : Glacial acetic acid is selected as the solvent because it functions dually as a solvent and an acid catalyst. It protonates the carbonyl oxygen, driving the rate-determining enolization step required for nucleophilic attack on the bromine molecule.

  • Procedure :

    • Charge a round-bottom flask with 2,3-dichloroacetophenone (1.0 eq, 100 mmol) and glacial acetic acid (200 mL, 0.5 M).

    • Add a catalytic amount of 48% aqueous HBr (0.05 eq) to initiate enolization.

    • Equip the flask with an addition funnel containing bromine (1.05 eq, 105 mmol) dissolved in 20 mL of acetic acid.

    • Add the bromine solution dropwise over 1 hour at 25°C, maintaining vigorous stirring.

    • Stir for an additional 2 hours until the reaction completes.

  • Self-Validation (IPC) : This step is visually self-validating. The deep red color of the bromine solution will dissipate as it is consumed, leaving a pale yellow solution. Confirm completion via TLC (Hexane:EtOAc 9:1); the product spot (

    
    ) must completely replace the starting material (
    
    
    
    ).
Step 2: Delépine Amination
  • Causality of Reagents : Chloroform (

    
    ) is utilized as the reaction solvent because the resulting HMTA-quaternary salt is highly insoluble in it. This insolubility drives the reaction forward via Le Chatelier's principle and physically protects the intermediate from side reactions by precipitating it out of the reactive matrix[3].
    
  • Procedure :

    • Dissolve the crude 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one (1.0 eq) in anhydrous chloroform (300 mL).

    • Add HMTA (1.1 eq) in one single portion. Stir the mixture at 25°C for 12 hours.

    • IPC Checkpoint : A dense white precipitate will form, confirming the successful generation of the quaternary ammonium salt.

    • Filter the precipitate, wash with cold chloroform (50 mL), and transfer the solid to a clean flask.

    • Suspend the salt in 3 M ethanolic HCl (250 mL) and reflux for 3 hours. The acidic ethanolysis cleaves the aminal network into formaldehyde diethyl acetal and ammonium chloride.

    • Cool to 0°C, filter off the inorganic salts, and concentrate the filtrate in vacuo to yield 2-amino-1-(2,3-dichlorophenyl)ethan-1-one hydrochloride.

Step 3: Chemoselective Ketone Reduction
  • Causality of Reagents : Sodium borohydride (

    
    ) is selected over stronger reducing agents (like 
    
    
    
    or
    
    
    hydrogenation) because it is mild enough to selectively reduce the ketone without causing reductive dehalogenation of the 2,3-dichloroaryl ring[4]. Methanol is used as a protic solvent to coordinate the borohydride and accelerate the hydride transfer via hydrogen bonding.
  • Procedure :

    • Dissolve 2-amino-1-(2,3-dichlorophenyl)ethan-1-one hydrochloride (1.0 eq) in methanol (0.2 M) and cool the solution to 0°C using an ice bath.

    • Add

      
       (2.0 eq) portion-wise over 30 minutes to control the exothermic hydrogen gas evolution.
      
    • Stir at 0°C for 30 minutes, then remove the ice bath and allow warming to 25°C for 2 hours.

    • Quench the reaction carefully with 1 M HCl to destroy excess hydride, then adjust the pH to 10 using 2 M NaOH to free-base the amine.

    • Extract the aqueous layer with ethyl acetate (

      
       mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
  • Self-Validation (IPC) : Monitor the reduction via HPLC. The highly conjugated ketone peak (UV max ~254 nm) will shift to a significantly more polar, less conjugated alcohol peak. LC-MS must confirm the exact mass with an

    
     ion at 
    
    
    
    206.0.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation markers for a standard 100 mmol scale synthesis:

Synthetic StepTarget IntermediateTypical Yield (%)Target Purity (HPLC)Key IPC / Validation Marker
1.

-Bromination
2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one85 - 90%> 95%Visual: Disappearance of

color.
2. Delépine Amination 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one HCl75 - 80%> 98%Visual: Heavy white precipitate in

.
3. Ketone Reduction 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol88 - 92%> 99%Analytical: LC-MS

206.0.

Visualizing the Synthetic Workflow

The logical progression of the synthesis, including reagents and intermediate structures, is mapped below.

SynthesisWorkflow A 2,3-Dichloroacetophenone (Starting Material) B 2-Bromo-1-(2,3-dichlorophenyl) ethan-1-one A->B Br2, AcOH α-Bromination C 2-Amino-1-(2,3-dichlorophenyl) ethan-1-one HCl B->C 1. HMTA, CHCl3 2. HCl/EtOH Delépine Rxn D 2-Amino-1-(2,3-dichlorophenyl) ethan-1-ol C->D NaBH4, MeOH Ketone Reduction

Fig 1: Three-step synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol via the Delépine reaction.

References

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. 4

  • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. PMC. 1

  • Delepine Reaction. Cambridge University Press.3

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents (US5811293A). 2

Sources

Reduction of 2,3-dichlorophenylacetone with sodium borohydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2,3-Dichlorophenylacetone Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The reduction of 2,3-dichlorophenylacetone (also known as 1-(2,3-dichlorophenyl)propan-2-one) to 1-(2,3-dichlorophenyl)propan-2-ol is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For this transformation, Sodium Borohydride (NaBH₄) is the reagent of choice due to its mild reactivity profile, high chemoselectivity for ketones over esters or amides, and superior operational safety compared to highly reactive alternatives like lithium aluminum hydride (LiAlH₄) .

The Causality of Solvent Selection: This reduction is optimally performed in a protic solvent, typically methanol (MeOH) or ethanol (EtOH). The choice of a protic solvent is not merely for reagent solubility; it plays a direct, causal role in the reaction mechanism. Following the nucleophilic attack of the hydride (H⁻) on the electrophilic carbonyl carbon, a tetraalkoxyborate intermediate is formed. The protic solvent rapidly protonates the alkoxide oxygen, driving the equilibrium forward and breaking down the borate complex to yield the secondary alcohol directly in the reaction flask .

Mechanism K 2,3-Dichlorophenylacetone (Electrophile) I Tetraalkoxyborate Intermediate K->I Hydride Attack H NaBH4 (Hydride Donor) H->I BH4- Transfer P 1-(2,3-Dichlorophenyl)propan-2-ol (Product) I->P Borate Cleavage S Protic Solvent (MeOH/EtOH) S->P Protonation

Figure 1: Mechanistic pathway for the NaBH4 reduction of 2,3-dichlorophenylacetone.

Experimental Design & Self-Validating Systems

To ensure a robust and self-validating workflow, this protocol integrates real-time reaction monitoring. The conversion of the ketone to the secondary alcohol is tracked via Thin Layer Chromatography (TLC). Because the starting ketone and the resulting secondary alcohol have distinct polarities, the disappearance of the less polar, UV-active ketone spot and the emergence of a more polar alcohol spot serve as an internal validation. This guarantees that the hydride transfer is complete before any aqueous quench is attempted, preventing poor yields and difficult downstream separations.

Materials and Reagents

Reagent / MaterialRoleMolecular WeightEquivalentsTypical Amount (10 mmol scale)
2,3-Dichlorophenylacetone Starting Material203.06 g/mol 1.0 eq2.03 g
Sodium Borohydride (NaBH₄) Reducing Agent37.83 g/mol 0.5 - 1.0 eq190 - 380 mg
Methanol (Anhydrous) Protic Solvent32.04 g/mol Solvent30 mL
1M HCl or Distilled H₂O Quenching AgentN/AExcess10 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11 g/mol Solvent3 × 20 mL

Safety & Handling

Critical Safety Note: NaBH₄ reacts exothermically with protic solvents and acids to release highly flammable hydrogen (H₂) gas . The reaction must be conducted in a well-ventilated fume hood. The portion-wise addition of NaBH₄ at 0 °C is a mandatory safety and quality control measure. It controls the rate of H₂ evolution and prevents localized heating, which could otherwise lead to solvent boil-over or the formation of unwanted pinacol coupling side-products.

Step-by-Step Protocol

Phase 1: Reaction Setup

  • Dissolution : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorophenylacetone (10 mmol, 2.03 g) in anhydrous methanol (30 mL). Causality: Methanol ensures complete dissolution of the ketone and acts as the essential proton donor for the subsequent intermediate cleavage.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the parasitic side-reaction between NaBH₄ and methanol, maximizing the efficiency of the hydride transfer to the ketone.

  • Hydride Addition : Weigh out NaBH₄ (0.75 eq, 7.5 mmol, 284 mg). Add the solid portion-wise over 15-30 minutes. Causality: Theoretically, 1 mole of NaBH₄ can reduce 4 moles of ketone (0.25 eq). However, because NaBH₄ slowly degrades in methanol to form sodium tetramethoxyborate and H₂ gas, an excess (0.5 to 1.0 eq) is utilized to guarantee complete conversion .

Phase 2: Propagation & Self-Validation 4. Reaction Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 1 to 1.5 hours. 5. TLC Validation : Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 80:20 Hexanes:Ethyl Acetate). The reaction is validated as complete when the starting material spot is entirely consumed.

Phase 3: Workup & Extraction 6. Quenching : Cool the flask back to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~5 (approx. 10 mL). Causality: The acidic quench safely decomposes any unreacted NaBH₄ into H₂ gas and hydrolyzes any stubborn borate complexes, liberating the free secondary alcohol. 7. Solvent Removal : Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol. Causality: Removing the methanol prevents the formation of a single miscible phase during aqueous extraction, ensuring high recovery of the product into the organic layer. 8. Extraction & Drying : Transfer the aqueous residue to a separatory funnel. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford pure 1-(2,3-dichlorophenyl)propan-2-ol.

Workflow A 1. Dissolve Ketone (in MeOH at 0 °C) B 2. Portion-wise Addition (NaBH4 over 15-30 min) A->B C 3. Reaction Stirring (Warm to RT, 1-2 h) B->C D 4. Reaction Quench (Add H2O or 1M HCl) C->D E 5. Liquid Extraction (EtOAc or DCM) D->E F 6. Wash & Dry (Brine, MgSO4) E->F G 7. Concentration (In Vacuo) F->G H 8. Pure Alcohol (Yield >90%) G->H

Figure 2: Step-by-step experimental workflow for the reduction protocol.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the reduction of phenylacetone derivatives, highlighting the causality of solvent choice on reaction kinetics and conversion rates.

Solvent SystemNaBH₄ EquivalentsTemperature ProfileReaction TimeTypical Conversion (%)Mechanistic Observation
Methanol (MeOH) 0.5 - 1.0 eq0 °C → 25 °C1.0 - 1.5 h> 98% Rapid protonation of borate intermediate; slight H₂ loss to solvent.
Ethanol (EtOH) 0.5 - 1.0 eq0 °C → 25 °C1.5 - 2.0 h> 95% Slower parasitic reaction with solvent; excellent chemoselectivity.
Isopropanol (IPA) 1.0 - 1.5 eq25 °C3.0 - 4.0 h~ 85% Steric hindrance slows both the reduction and the solvent reaction.
THF (Aprotic) 1.0 eq25 °C> 12.0 h< 50% Lack of a proton source severely retards the catalytic cycle.

Analytical Characterization Expectations

Upon successful synthesis, the resulting 1-(2,3-dichlorophenyl)propan-2-ol should be characterized to confirm structural integrity:

  • ¹H NMR (CDCl₃, 400 MHz) : Look for the disappearance of the sharp methyl ketone singlet (~2.1 ppm). A new doublet corresponding to the terminal methyl group of the alcohol will appear (~1.2 ppm), alongside a complex multiplet for the newly formed chiral methine proton (-CH-OH) around 4.0 - 4.2 ppm. The benzylic protons will appear as a diastereotopic multiplet (~2.8 - 3.0 ppm).

  • IR Spectroscopy : The strong carbonyl (C=O) stretching frequency at ~1715 cm⁻¹ will vanish, replaced by a broad, strong hydroxyl (O-H) stretch in the 3200–3400 cm⁻¹ region.

References

  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Sodium borohydride reduction of conjugated aldehydes and ketones Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Application Note: Preclinical Discovery and Validation Workflows for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

The global emergence of multidrug-resistant (MDR) fungal pathogens, most notably Candida auris and Aspergillus fumigatus, has created an urgent need for novel antifungal therapeutics[1]. Currently, clinical interventions are heavily reliant on three primary drug classes: polyenes, azoles, and echinocandins. However, the rapid evolution of resistance mechanisms—such as target site mutations in ERG11 and FKS1—frequently leads to clinical failure[1].

As a Senior Application Scientist, I have designed this application note to guide drug development professionals through a self-validating, highly reproducible preclinical workflow. This guide bridges the gap between primary high-throughput screening (HTS) and definitive Mechanism of Action (MoA) deconvolution, focusing on the two most critical structural vulnerabilities of the fungal cell: the cell membrane (ergosterol biosynthesis) and the cell wall (


-1,3-glucan synthesis) .

AntifungalWorkflow HTS High-Throughput Screening (Whole-cell assays) MIC Standardized MIC Profiling (CLSI M27/M38) HTS->MIC Hit Triage MoA Mechanism of Action Deconvolution MIC->MoA Potent Candidates Erg Ergosterol Quantitation (Membrane Target) MoA->Erg Glucan β-1,3-Glucan Synthase Assay (Cell Wall Target) MoA->Glucan Lead Lead Candidate Selection Erg->Lead Validated Glucan->Lead Validated

Fig 1. Preclinical workflow for screening and validating novel antifungal agents.

Protocol 1: Standardized MIC Determination (CLSI M27 & M38)

Before MoA deconvolution, lead candidates must demonstrate potent whole-cell activity. To ensure inter-laboratory reproducibility, Minimum Inhibitory Concentration (MIC) testing must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines: M27 for yeasts[2] and M38 for filamentous fungi[3].

Scientific Causality & System Validation
  • Media Selection: RPMI 1640 medium is utilized without bicarbonate but buffered to pH 7.0 using 0.165 M MOPS. Why? Fungal growth naturally acidifies unbuffered media, which artificially alters the ionization state and solubility of weakly basic or acidic drug candidates, leading to false MIC shifts.

  • Self-Validation: Every assay plate must include a known susceptible QC strain (e.g., Candida krusei ATCC 6258) and a drug-free growth control well to validate media viability and rule out solvent (DMSO) toxicity.

Step-by-Step Methodology
  • Inoculum Preparation: Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 5 distinct colonies in sterile saline (0.85%).

  • Standardization: Adjust the suspension to a 0.5 McFarland standard (spectrophotometrically equivalent to

    
     to 
    
    
    
    CFU/mL at 530 nm).
  • Dilution: Dilute the standardized suspension 1:1000 in MOPS-buffered RPMI 1640 to achieve a final well concentration of

    
     to 
    
    
    
    CFU/mL.
  • Drug Dispensing: Prepare a 2-fold serial dilution of the antifungal agent in DMSO (maintaining final DMSO concentration

    
    ). Dispense 100 µL of drug and 100 µL of inoculum into a 96-well U-bottom polystyrene microtiter plate.
    
  • Incubation & Reading: Incubate at 35°C for 24–48 hours. Determine the MIC visually or via optical density (OD).

Data Presentation: MIC Endpoint Interpretation

Note: Endpoints vary based on the drug's fungistatic vs. fungicidal nature.

Antifungal ClassPrimary TargetMIC Reading Endpoint (Inhibition vs. Control)Example Drug
Azoles Ergosterol synthesis50% growth inhibition (Accounts for trailing growth)Fluconazole
Echinocandins

-1,3-glucan synthesis
50% growth inhibition (Prominent morphological changes)Caspofungin
Polyenes Membrane integrity100% growth inhibition (Optically clear well)Amphotericin B

Protocol 2: MoA - Ergosterol Quantitation Assay (SQM)

For candidates suspected of targeting the ergosterol biosynthesis pathway (e.g., Erg11 inhibitors), standard MIC assays often suffer from "trailing growth"—a phenomenon where fungi continue to grow slowly despite target inhibition. The Sterol Quantitation Method (SQM) provides a physical, objective measurement of target engagement[4].

Scientific Causality & System Validation
  • Extraction Chemistry: Saponification with alcoholic KOH breaks down the cellular matrix, releasing bound sterols. Subsequent extraction with heptane selectively isolates non-saponifiable lipids (sterols) while leaving polar cellular debris in the aqueous phase[4].

  • Self-Validation: The assay is validated by the distinct four-peaked spectrophotometric curve of ergosterol between 240 and 300 nm. A complete absence of ergosterol (e.g., in a high-dose azole control) must yield a flat line, proving the extraction is specific and uncontaminated by other UV-absorbing biomolecules[5].

Step-by-Step Methodology
  • Treatment: Inoculate

    
     CFU/mL of C. albicans into 50 mL of Sabouraud Dextrose Broth containing sub-MIC, MIC, and supra-MIC concentrations of the test agent. Incubate for 16 hours at 35°C with shaking (150 rpm).
    
  • Harvest & Wash: Centrifuge cells at 2,700 × g for 5 min. Wash the pellet once with sterile distilled water and record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex vigorously for 1 minute. Incubate in an 85°C water bath for 1 hour.

  • Sterol Extraction: Allow tubes to cool to room temperature. Add a mixture of 1 mL sterile distilled water and 3 mL high-performance liquid chromatography (HPLC)-grade heptane. Vortex for 3 minutes.

  • Phase Separation: Allow the phases to separate. Carefully extract the upper heptane layer and transfer it to a clean borosilicate glass tube.

  • Quantitation: Dilute the heptane extract 5-fold in 100% ethanol. Scan spectrophotometrically between 200 and 300 nm.

Data Presentation: Spectrophotometric Analysis

Calculate the sterol content as a percentage of the wet weight using the following equations[4]:

  • % Ergosterol + % 24(28)DHE =

    
    
    
  • % 24(28)DHE =

    
    
    
  • % Ergosterol =

    
    
    (Where F is the dilution factor; 290 and 518 are the E values for crystalline ergosterol and 24(28)DHE).
    
Sterol IntermediatePrimary Absorption Peak (nm)Secondary Peaks (nm)Indication of Drug Effect
Ergosterol 281.5271.5, 293Decreases dose-dependently with Erg11 inhibitors.
24(28)DHE 230.0281.5Accumulates as a late-stage toxic intermediate.

Protocol 3: MoA - -(1,3)-D-Glucan Synthase Inhibition Assay

If a compound exhibits fungicidal activity but fails to deplete ergosterol, the fungal cell wall is the next logical target.


-1,3-glucan synthase (Fks) is a multisubunit complex consisting of the catalytic Fks subunit and the regulatory Rho1 GTPase[6]. This assay measures the direct enzymatic inhibition of this complex using radiolabeled substrates[7].
Scientific Causality & System Validation
  • Membrane Fractionation: Fks1 is an integral membrane protein. Whole-cell lysis followed by ultracentrifugation is required to isolate the active membrane fraction containing the intact Fks1-Rho1 complex.

  • Self-Validation: The assay utilizes Caspofungin (a known non-competitive Fks1 inhibitor) as a positive control for inhibition. The precipitation of the product with Trichloroacetic acid (TCA) ensures that only polymerized, high-molecular-weight

    
    -glucan is measured, washing away unreacted UDP-glucose monomers.
    
Step-by-Step Methodology
  • Membrane Preparation: Grow Saccharomyces cerevisiae or Candida spp. to mid-log phase. Lyse cells using glass beads in an extraction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and protease inhibitors.

  • Ultracentrifugation: Centrifuge the lysate at 100,000 × g for 60 minutes at 4°C to pellet the membrane fraction. Resuspend the pellet in buffer containing 33% glycerol and store at -80°C.

  • Reaction Mixture: In a 96-well plate, combine 10 µL of the test compound, 20 µL of the membrane fraction (approx. 10 µg protein), and 70 µL of reaction buffer (containing 50 mM Tris-HCl, 20 µM GTP

    
    S to activate Rho1, and 1 mM UDP-[14C]glucose).
    
  • Polymerization: Incubate the reaction at 30°C for 60 minutes.

  • Precipitation: Stop the reaction by adding 100 µL of 20% TCA. Filter the mixture through a glass fiber filter plate (GF/B) to capture the precipitated radioactive

    
    -1,3-glucan polymers.
    
  • Detection: Wash the filters extensively with 10% TCA and ethanol. Add scintillation fluid and measure the incorporated radioactivity (CPM) using a microplate scintillation counter. Calculate the IC

    
     based on the dose-response curve.
    

Target Pathway Visualization

The following diagram illustrates the distinct cellular localizations and enzymatic targets of the assays described above, providing a clear map for MoA deconvolution.

TargetPathways cluster_membrane Membrane Integrity (Ergosterol Pathway) cluster_wall Cell Wall Synthesis (Glucan Pathway) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Erg11 (Target) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Azoles Azoles / Novel Inhibitors Azoles->Erg11 Inhibition UDPG UDP-Glucose Fks1 Fks1 / Rho1 Complex UDPG->Fks1 Glucan β-1,3-Glucan Fks1->Glucan Echinocandins Echinocandins Echinocandins->Fks1 Inhibition

Fig 2. Primary antifungal targets: Ergosterol biosynthesis and β-1,3-Glucan synthesis pathways.

References

  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans Source: ASM Journals (Journal of Clinical Microbiology) URL:[Link]

  • Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome Source: PMC / NIH URL:[Link]

  • Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors Source: ASM Journals (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Fungal β-1,3-glucan synthase: a review of structure, mechanism, and regulation Source: Oxford Academic (FEMS Yeast Research) URL:[Link]

  • Collateral sensitivity counteracts the evolution of antifungal drug resistance in Candida auris Source: PMC / NIH (Nature Communications) URL:[Link]

Sources

Application Note: Large-Scale Production of Optically Active 2-Amino-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Optically active 2-amino-1-phenylethanol derivatives are privileged chiral building blocks essential for the synthesis of β-adrenergic receptor antagonists (beta-blockers) such as salbutamol, salmeterol, and formoterol[1]. The therapeutic efficacy of these pharmaceuticals is highly stereodependent; the (R)-enantiomer typically exhibits superior bronchodilatory or cardiovascular activity, while the opposite enantiomer may trigger adverse off-target effects[2]. This application note details scalable, highly enantioselective synthetic routes—focusing on biocatalytic reduction and chemocatalytic epoxide ring-opening—designed for process chemists and drug development professionals[3].

Mechanistic Rationale & Strategic Selection

The transition from classical racemic resolution to asymmetric catalysis is driven by the need to eliminate 50% waste of the undesired enantiomer. The causality behind selecting a specific asymmetric route depends heavily on the substrate's electronic properties, environmental metrics (E-factor), and required scalability.

  • Strategy A: Biocatalytic Asymmetric Reduction (Green Chemistry) Ketoreductases (KREDs) provide exquisite chemo-, regio-, and stereoselectivity for the reduction of α-amino ketones to chiral 1,2-amino alcohols[4]. The enzymatic binding pocket of engineered KREDs strictly controls the facial delivery of a hydride from NADPH to the prochiral ketone, frequently achieving >99% enantiomeric excess (ee). To make this economically viable at scale, a cofactor regeneration system utilizing Glucose Dehydrogenase (GDH) and D-glucose is coupled to the reaction. This drives the thermodynamic equilibrium forward while reducing the required NADPH to catalytic amounts.

  • Strategy B: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) For substrates incompatible with aqueous enzymatic conditions, Ruthenium-catalyzed ATH utilizing chiral diamine ligands (e.g., Noyori's (R,R)-TsDPEN) provides a robust alternative[5]. The rigid chiral environment created by the ligand directs the approach of the hydride donor to a single face of the ketone, yielding the desired enantiomer with high precision[6].

  • Strategy C: Chiral Epoxide Ring-Opening Starting from enantiopure halohydrins like (R)-(-)-2-bromo-1-phenylethanol, an intramolecular cyclization yields (S)-styrene oxide[7]. The causality of this approach relies on the stereospecific

    
     ring-opening of the epoxide by an amine. Because the nucleophilic attack occurs exclusively at the less sterically hindered terminal carbon, the stereocenter at the benzylic position is perfectly preserved[7].
    

Quantitative Data Presentation

To guide route selection, the following table summarizes the performance metrics of the primary synthetic strategies based on literature precedents and process scale-up data.

Synthetic StrategyCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)ScalabilityGreen Chemistry (E-Factor)
Biocatalytic Reduction KRED-228 / GDH92 - 98%> 99%Excellent (Aqueous)Low (Highly Sustainable)
Ru-Catalyzed ATH

/ TsDPEN
85 - 95%95 - 99%High (Organic Solvents)Medium (Metal Waste)
Epoxide Ring-Opening NaOH / Isopropylamine80 - 90%> 98%High (Biphasic)Medium (Halogen Waste)

Experimental Workflows & Protocols

Biocatalytic Asymmetric Reduction via Ketoreductase (KRED)

This protocol utilizes a coupled enzyme system to achieve self-validating, continuous cofactor regeneration.

BiocatalyticCycle Ketone 2-Amino-1-phenylethanone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral 2-Amino-1-phenylethanol (>99% ee) KRED->Alcohol Hydride Transfer NADP NADP+ KRED->NADP Oxidized NADPH NADPH NADPH->KRED Donates H- GDH Glucose Dehydrogenase NADP->GDH GDH->NADPH Regenerates Gluconate Gluconic Acid GDH->Gluconate Oxidized Glucose D-Glucose Glucose->GDH

Fig 1: Biocatalytic KRED reduction workflow with continuous GDH-mediated NADPH cofactor regeneration.

Protocol Steps:

  • Preparation of Aqueous Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM

    
    . Causality: Magnesium ions stabilize the enzymatic tertiary structure, while the phosphate buffer resists initial pH shifts.
    
  • Substrate & Cofactor Addition: Dissolve 2-amino-1-phenylethanone hydrochloride (100 g/L) and D-glucose (1.5 equivalents) into the buffer. Add

    
     (0.1 mol%).
    
  • Enzyme Loading: Introduce Ketoreductase (e.g., KRED-228) and Glucose Dehydrogenase (GDH) at a 10:1 w/w ratio to the substrate.

  • Self-Validating pH-Stat Control: Initiate stirring at 30°C. Causality: The oxidation of D-glucose produces gluconic acid, which drops the pH. A pH-stat automatically titrates 1M NaOH to maintain pH 7.0. Validation: The rate of NaOH consumption serves as a real-time, in-line kinetic monitor of the reaction's progress.

  • Workup: Once NaOH consumption ceases (indicating 100% conversion), extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure to yield the enantiopure alcohol.
    
Chemocatalytic Epoxide Ring-Opening

This route is highly effective for synthesizing specific β-blocker analogs (e.g., (S)-N-Isopropyl-2-amino-1-phenylethanol) from chiral halohydrins[7].

EpoxideWorkflow Precursor (R)-(-)-2-Bromo-1-phenylethanol Cyclization Intramolecular Cyclization (NaOH, DCM/H2O, 0°C) Precursor->Cyclization Epoxide (S)-Styrene Oxide (Intermediate) Cyclization->Epoxide Biphasic Reaction Amination Regioselective Ring Opening (Isopropylamine, MeOH, 60°C) Epoxide->Amination Product (S)-N-Isopropyl-2-amino-1-phenylethanol Amination->Product Nucleophilic Attack

Fig 2: Two-step chemocatalytic synthesis of chiral beta-blockers via epoxide ring-opening.

Protocol Steps:

  • Epoxide Formation (Biphasic System): Dissolve (R)-(-)-2-bromo-1-phenylethanol (1.0 eq) in a 1:1 v/v mixture of Dichloromethane (DCM) and water[7]. Cool to 0°C.

  • Base Addition: Add a solution of NaOH (1.2 eq) dropwise over 30 minutes. Causality: The biphasic system is critical here. As the (S)-styrene oxide forms, it immediately partitions into the organic (DCM) layer. This isolates the sensitive epoxide from the aqueous hydroxide, preventing unwanted hydrolysis into a diol.

  • Phase Separation: After 4 hours, separate the organic layer, wash with brine, dry, and concentrate to yield crude (S)-styrene oxide.

  • Regioselective Amination: Dissolve the (S)-styrene oxide in methanol within a pressure vessel. Add isopropylamine (3.0 eq)[7].

  • Thermal Ring-Opening: Seal and heat to 60°C for 12 hours. Causality: The nucleophilic amine attacks the least sterically hindered carbon of the epoxide (the terminal

    
    ), perfectly preserving the (S)-configuration at the benzylic carbon.
    
  • Purification: Remove excess amine under reduced pressure and purify via silica gel chromatography to isolate the target compound.

Process Analytical Technology (PAT) & Self-Validation

To ensure absolute trustworthiness in large-scale manufacturing, the protocols above must be integrated with self-validating analytical systems:

  • Chiral HPLC: Enantiomeric excess must be validated using a chiral stationary phase (e.g., Chiralpak AD-H column) with an isocratic mobile phase of n-hexane and 2-propanol. This allows baseline separation of the (R) and (S) enantiomers.

  • In-line FTIR Spectroscopy: For the epoxide route, the disappearance of the broad hydroxyl stretch (approx. 3300

    
    ) and the appearance of the characteristic epoxide ring-breathing mode (approx. 1250 
    
    
    
    ) allows real-time monitoring of the cyclization step without breaking containment.

References

1.[3] "CAS 7568-93-6: 2-Amino-1-phenylethanol", CymitQuimica. 3 2.[1] "Recent Development in the Asymmetric Synthesis of Optically Active 2-Amino-1-phenylethanol Derivatives", SIOC Journals. 1 3.[7] "Application Notes: Asymmetric Synthesis of β-Blocker Analogs using (R)-(-)-2-Bromo-1-phenylethanol", Benchchem. 7 4.[2] "A Short Stereoselective Synthesis of ( R )-Salmeterol", ResearchGate. 2 5.[4] "Organic Synthesis: New Vistas in the Brazilian Landscape", SciELO.4 6. "Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction", ResearchGate. 7.[6] "2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4", Benchchem. 6 8.[5] "1-Aminoethanol|Research Compound", Benchchem. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for the synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol. This valuable intermediate is a building block in the development of various biologically active compounds.[1] Achieving high yield and purity can be challenging, and this document addresses common pitfalls encountered during its multi-step synthesis.

Synthetic Strategy Overview

The most common and reliable synthetic route begins with the commercially available 2,3-dichloroacetophenone. The strategy involves three key transformations: alpha-bromination to create a reactive intermediate, nucleophilic substitution with an azide ion, and finally, a chemoselective reduction of the keto group to the desired alcohol. Subsequent reduction of the azide yields the primary amine.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Chemoselective Reduction cluster_3 Step 4: Final Reduction A 2,3-Dichloroacetophenone B 2-Bromo-1-(2,3-dichlorophenyl)ethanone A->B Br₂ or NBS Acetic Acid C 2-Azido-1-(2,3-dichlorophenyl)ethanone B->C NaN₃ Acetone/Water D 2-Azido-1-(2,3-dichlorophenyl)ethan-1-ol C->D NaBH₄ Methanol/Ethanol E 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol D->E H₂/Pd-C or SnCl₂ G cluster_0 Acid-Catalyzed Enolization cluster_1 Nucleophilic Attack & Deprotonation ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ bromo_intermediate Brominated Intermediate enol->bromo_intermediate + Br₂ bromine Br₂ product α-Bromo Ketone bromo_intermediate->product - H⁺, - Br⁻ G cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation ketone Ketone (C=O) alkoxyborane Alkoxyborane Intermediate ketone->alkoxyborane Hydride Transfer borohydride BH₄⁻ alkoxyborane_int Alkoxyborane Intermediate alcohol Secondary Alcohol alkoxyborane_int->alcohol Proton Transfer solvent Solvent (e.g., MeOH)

Sources

Technical Support Center: Purification of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, providing you with the mechanistic causality behind each phase of the purification workflow.

Because this molecule contains both a basic primary amine and a lipophilic dichlorophenyl ring, its amphoteric nature dictates a strict pH-dependent purification strategy. Below, you will find our validated workflow, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity recovery.

Purification Workflow Architecture

Purification A Crude Reaction Mixture B Acidification (pH 2.0-2.5) Add 2M HCl A->B C Phase Separation B->C D Organic Phase (Neutral Impurities) C->D Top Layer E Aqueous Phase (Amino Alcohol Salt) C->E Bottom Layer F Basification (pH > 10.5) Add 2M NaOH E->F G Extraction (EtOAc) F->G H Aqueous Phase (Waste Salts) G->H Bottom Layer I Organic Phase (Free Amino Alcohol) G->I Top Layer J Crystallization I->J K Pure Product J->K

Workflow for the acid-base extraction and crystallization of the target amino alcohol.

Troubleshooting Guides & FAQs

Q1: During the initial acid extraction, I am experiencing severe emulsion formation. How can I resolve this? A1: Emulsions in amino alcohol extractions often occur due to the amphiphilic nature of intermediate byproducts or fine particulate matter from the reaction (e.g., metal catalysts if synthesized via reduction)[1].

  • Causality & Solution: The presence of unreacted starting materials can act as surfactants. To resolve this, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This decreases the solubility of the organic solvent in the aqueous phase ("salting out"), forcing the layers to separate. Additionally, filtering the biphasic mixture through a Celite pad prior to separation removes insoluble particulates stabilizing the emulsion.

Q2: My isolated product contains significant amounts of the regioisomer (2-amino-2-(2,3-dichlorophenyl)ethan-1-ol). How do I separate them? A2: Regioisomeric contamination is highly common if your synthesis involves the aminolysis of 2-(2,3-dichlorophenyl)oxirane, which can open at either the


 or 

carbon[2].
  • Causality & Solution: Because both isomers have nearly identical pKa values, acid-base extraction cannot separate them. Instead, rely on differential solubility. Convert the crude free base mixture into a hydrochloride salt. The desired 1-ol product typically exhibits a lower solubility in cold ethyl acetate/ethanol mixtures compared to the 2-ol isomer, allowing for selective enrichment via fractional crystallization.

Q3: My recovery of the free base after basification is unusually low. What is causing this? A3: Low recovery during the final extraction almost always stems from inadequate pH control.

  • Causality & Solution: The pKa of the primary amine in this molecule is approximately 8.5–9.0. If the aqueous phase is only basified to pH 8.0, a significant portion of the molecule remains protonated and trapped in the aqueous layer. You must adjust the aqueous phase to pH > 10.5 using 2M NaOH to ensure complete deprotonation. Do not rely on calculated equivalents; use a calibrated pH meter, as buffering byproducts can resist pH changes[3].

Q4: I need the enantiopure (R)-enantiomer. What is the most reliable resolution method? A4: Classical chiral resolution using chiral tartaric acid derivatives is highly effective for 2-amino-1-phenylethanol derivatives[4].

  • Causality & Solution: Use di-O-p-toluoyl-L-tartaric acid in a solvent mixture of isopropanol and water (1:1). Employing the "method of half quantities" (adding only 0.25 to 0.5 equivalents of the resolving agent) maximizes the optical purity of the precipitating diastereomeric salt, often yielding >99% enantiomeric excess (ee) after a single recrystallization[5].

Quantitative Data & Physicochemical Metrics

Table 1: Physicochemical Properties & Purification Strategy Impact

ParameterValue / DescriptionImpact on Purification Strategy
pKa (Amine) ~8.5 - 9.0Requires acidification to pH < 3.0 for aqueous partitioning and basification to pH > 10.5 for organic extraction[3].
Solubility (Free Base) High in EtOAc, TolueneEnables efficient extraction from basic aqueous solutions. Toluene is preferred if subsequent chiral resolution is planned[4].
Solubility (HCl Salt) High in Water, Low in EtherFacilitates selective precipitation of the hydrochloride salt from organic solvents during final polishing.
Major Impurities Epoxides, RegioisomersNeutral epoxides are removed via the acidic wash; regioisomers require fractional crystallization[2].
Chiral Resolution Di-O-p-toluoyl-tartaric acidForms highly crystalline diastereomeric salts for >99% ee enrichment[5].
Validated Standard Operating Procedure (SOP)

Protocol: Self-Validating Acid-Base Extraction Workflow Objective: Isolate 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol from crude synthesis mixtures with >98% purity.

Step 1: Initial Solubilization Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude material).

Step 2: Acidic Extraction (pH 2.0 - 2.5) Add 2M HCl dropwise while stirring vigorously. Monitor the aqueous phase with a calibrated pH meter until it stabilizes between 2.0 and 2.5[3].

  • Self-Validation Checkpoint: Spot the aqueous layer on a silica TLC plate, elute, and stain with Ninhydrin. A distinct purple spot confirms the successful protonation and aqueous migration of the primary amine.

Step 3: Phase Separation Transfer the mixture to a separatory funnel. Collect the lower aqueous layer (containing the target product salt) and discard the upper organic layer (containing unreacted neutral epoxides or ketones). Wash the aqueous layer with one additional volume of EtOAc to ensure complete removal of lipophilic impurities.

Step 4: Basification (pH > 10.5) Cool the aqueous layer to 5 °C in an ice bath to prevent exothermic degradation. Slowly add 2M NaOH until the pH exceeds 10.5.

  • Self-Validation Checkpoint: The aqueous layer must turn visibly cloudy or milky. This visual cue confirms that the water-insoluble free base is precipitating out of the aqueous solution prior to extraction.

Step 5: Product Extraction Extract the basified aqueous layer with two equal volumes of EtOAc. The deprotonated free amino alcohol will rapidly partition into the organic layer.

Step 6: Washing and Drying Wash the combined organic layers with saturated NaCl (brine) to remove residual water and inorganic salts. Dry over anhydrous Na2SO4.

Step 7: Concentration & Crystallization Filter off the drying agent and concentrate the solvent under reduced pressure. Dissolve the resulting residue in minimal hot ethanol and add 1.2 equivalents of ethereal HCl. Cool to 0 °C to precipitate the pure hydrochloride salt. Filter and dry under vacuum.

References[2] Title: 2-AMINO-1-PHENYLETHANOL synthesis

Source: ChemicalBook URL:[4] Title: Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol Source: ACS Publications URL:[5] Title: Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol (Data & Methods) Source: ACS Publications URL:[1] Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: European Patent Office URL:[3] Title: Process for the extraction of amino acids from an aqueous phase Source: Google Patents URL:

Sources

Technical Support Center: 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol (CAS: 133562-28-4). As a phenylethanolamine derivative, this compound possesses specific structural vulnerabilities—namely a primary amine and a benzylic alcohol—that dictate its handling requirements.

This document synthesizes field-proven methodologies and chemical causality to help you troubleshoot degradation issues, optimize storage, and ensure absolute reproducibility in your assays.

Part 1: Core Troubleshooting & FAQs

Q1: My solid powder has developed a yellow/brown tint. Is it still viable for in vitro assays?

No. Discard the batch. Discoloration is the primary visual indicator of auto-oxidation. The primary amine and benzylic alcohol groups in phenylethanolamines are highly susceptible to oxidative degradation when exposed to atmospheric oxygen and light. This process forms reactive imines and complex polymeric species that will introduce massive artifacts into your data.

  • The Causality: Oxygen acts as a radical initiator, abstracting a hydrogen atom from the benzylic position or the amine.

  • The Fix: Always store the solid API under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the powder more effectively) and utilize amber vials to prevent photolytic radical initiation [1, 2].

Q2: How does the pH of my assay buffer affect the stability of this compound?

The stability of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is strictly pH-dependent.

  • The Causality: In neutral or basic environments (pH > 7.5), the primary amine exists as a free base. The unshared lone pair of electrons on the nitrogen is highly nucleophilic and reactive, facilitating rapid oxidation. Conversely, in slightly acidic conditions (pH 4.5–6.5), the amine becomes protonated (

    
    ). This protonation eliminates the lone pair, drastically reducing its susceptibility to oxidative degradation [3].
    
  • The Fix: When preparing aqueous working solutions, maintain a slightly acidic pH if your experimental design allows. If physiological pH (7.4) is required, prepare the solution immediately before use and keep it on ice.

Q3: My stock solution in DMSO is degrading faster than expected at -20°C. Why?

You are likely experiencing moisture-induced degradation compounded by an inadequate freezing temperature.

  • The Causality: Anhydrous DMSO is notoriously hygroscopic. Every time you open the vial, DMSO pulls atmospheric moisture into the solution. This water content accelerates the hydrolytic degradation of the compound. Furthermore, -20°C is insufficient for long-term solution stability; it allows for localized concentration gradients (freeze-concentration effects) that catalyze degradation [4].

  • The Fix: Stock solutions must be stored at -80°C. Implement a strict single-use aliquot system to eliminate freeze-thaw cycles entirely.

Part 2: Data Presentation & Chemical Causality

Table 1: Quantitative Storage Guidelines

To maximize the half-life of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, strictly adhere to the following environmental controls:

StateRecommended TempAtmosphereLight ExposureExpected Shelf Life
Solid API -20°CArgon / Nitrogen PurgeProtect from light (Amber)2 Years
Stock Solution (DMSO) -80°CArgon HeadspaceProtect from light (Amber)6–12 Months
Working Solution (Aqueous) 2°C to 8°C (On Ice)AmbientProtect from light< 12 Hours (Prepare Fresh)
Table 2: Degradation Pathways & Preventive Interventions
Degradation PathwayFunctional Group AffectedChemical CausalityPreventive Intervention
Auto-Oxidation Primary Amine, Benzylic Alcohol

radical abstraction leading to imines/ketones.
Sparge solvents with Argon; store under inert gas.
Hygroscopic Hydrolysis Entire MoleculeMoisture absorption by amino alcohols accelerates breakdown.Desiccate before opening; use anhydrous solvents.
Photolysis Benzylic C-C / C-O bondsUV/Vis light provides activation energy for bond cleavage.Mandate the use of amber glass vials and tubes.

Part 3: Experimental Protocol

Methodology: Preparation and Cryopreservation of Anhydrous Stock Solutions

This self-validating protocol ensures the integrity of your stock solutions by systematically eliminating oxygen, moisture, and thermal stress.

Step 1: Desiccation and Equilibration Remove the solid 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol from -20°C storage. Place the sealed vial in a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder, ruining its anhydrous state.

Step 2: Solvent Degassing Utilize anhydrous DMSO (purity ≥99.9%). Sparge the solvent with Argon gas for 15 minutes using a submerged needle.

  • Causality: Displaces dissolved oxygen, neutralizing the primary driver of benzylic alcohol oxidation.

Step 3: Dissolution and Visual Validation Weigh the required mass and dissolve it in the degassed DMSO (e.g., to yield a 10 mM stock).

  • Self-Validation: Inspect the solution against a stark white background. It must be perfectly clear and colorless. Any yellowing dictates immediate disposal.

Step 4: Single-Use Aliquoting Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).

  • Causality: Eliminates freeze-thaw cycles, which introduce condensation and physical stress to the molecule.

Step 5: Headspace Purging & Flash Freezing Gently blow Argon gas over the headspace of each vial for 3 seconds before capping. Immediately submerge the vials in liquid nitrogen to flash-freeze, then transfer to a -80°C freezer for long-term storage.

Part 4: Workflow Visualization

Workflow N1 Equilibrate API to RT (Desiccator) N2 Dissolve in Degassed Solvent (Anhydrous DMSO / Acidic Buffer) N1->N2 Add Solvent N3 Aliquot into Amber Vials (Minimize Volume) N2->N3 Divide N7 Working Solution (Keep on Ice, Use <12h) N2->N7 Immediate Use N4 Purge Headspace (Argon or N2 Gas) N3->N4 Displace O2 N5 Flash Freeze (Liquid Nitrogen) N4->N5 Preserve N6 Long-Term Storage (-80°C) N5->N6 Transfer

Preparation and storage workflow for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.

References

  • Materials (MDPI). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups (2013). Retrieved from:[Link]

  • Molecules (MDPI). pH Effect and Chemical Mechanisms of Antioxidant Higenamine (2018). Retrieved from:[Link]

  • Carl Roth. Safety Data Sheet: 2-Amino-1-phenylethanol (Handling and Storage Conditions). Retrieved from:[Link]

Technical Support Center: Handling & Troubleshooting for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol . As a specialized amino alcohol, this compound is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. However, its unique structural motifs—a highly lipophilic 2,3-dichlorophenyl ring coupled with a reactive, basic primary amine—present specific handling challenges, including severe corrosivity and strict solubility constraints.

This guide provides researchers, scientists, and drug development professionals with field-validated protocols, mechanistic troubleshooting, and safety frameworks to ensure both scientific integrity and personnel protection.

Part 1: Quantitative Physicochemical & Hazard Summary

Before handling the compound, it is critical to understand its baseline properties. The synergistic effect of its functional groups dictates its behavior in both biological assays and chemical synthesis[1, 2].

PropertyValue / Classification
Chemical Name 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol
CAS Number 133562-28-4
Molecular Formula C₈H₉Cl₂NO
Molecular Weight 206.07 g/mol
Boiling Point (Predicted) 351.4 ± 37.0 °C
Density (Predicted) 1.391 ± 0.06 g/cm³
Aqueous Solubility Insoluble at neutral pH
GHS Classification GHS05 (Corrosive), GHS07 (Harmful/Irritant)
UN Transport Code UN 1759 (Corrosive solid, n.o.s., Class 8)
Part 2: Troubleshooting & Mechanistic FAQs

Q1: Why does this compound require Class 8 Corrosive handling protocols despite being a solid powder? A: The severe corrosivity (GHS05) of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol arises from a synergistic structural effect. The primary amine group acts as a strong localized base. When the dust contacts physiological moisture (such as sweat on the skin or tears in the eyes), it rapidly elevates the local pH, leading to lipid saponification and protein denaturation. Simultaneously, the 2,3-dichlorophenyl moiety is highly lipophilic, which drastically accelerates the compound's penetration through the stratum corneum or corneal epithelium [1, 3]. This means that even brief exposure to the solid dust can cause deep-tissue chemical burns rather than just surface-level irritation. Corrective Action: Always handle the dry powder within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Mandate the use of heavy-duty nitrile gloves (minimum 8 mil thickness) and tight-fitting, unvented chemical splash goggles.

Q2: I am observing inconsistent assay results when using aqueous buffers. How do I resolve this? A: This is a classic solubility failure. The compound is virtually insoluble in water at a neutral pH due to the dominant hydrophobicity of the dichlorophenyl ring [1]. If you attempt to dissolve the free base directly into an aqueous buffer, it will form micro-suspensions rather than a true solution, leading to variable dosing and irreproducible biological readouts. Corrective Action: You must utilize a two-step solvation protocol. First, dissolve the compound in a polar aprotic solvent like anhydrous DMSO to disrupt the intermolecular hydrogen bonding of the amine and hydroxyl groups. Then, perform a high-dilution spike into your aqueous buffer, ensuring the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q3: My stored stock solutions are turning yellow over time. Is the compound degrading? A: Yes. Primary amines are highly susceptible to atmospheric oxidation and can also react with ambient CO₂ to form carbamate salts. The yellowing indicates the formation of complex oxidation byproducts, which will introduce artifacts into sensitive biological assays or synthetic steps. Corrective Action: Implement a self-validating inert storage system. Purge the headspace of all storage vials with Argon gas prior to sealing to displace reactive atmospheric gases. Store aliquots at -20°C in amber glass vials to prevent photo-oxidation.

Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a 100 mM Master Stock Solution

Objective: To generate a chemically stable, fully dissolved stock solution for downstream pharmacological or synthetic applications while minimizing degradation.

Step-by-Step Methodology:

  • Environmental Control: Purge the chemical fume hood to ensure a face velocity of at least 0.5 m/s. Don double nitrile gloves, a chemically resistant lab coat, and unvented safety goggles.

  • Weighing: Using an anti-static spatula, accurately weigh 20.61 mg of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol into a pre-tared 2 mL amber glass vial.

    • Self-Validation Check: Monitor the analytical balance for 15 seconds. If the mass reading continuously drifts upward, the compound is absorbing atmospheric moisture (hygroscopicity). Abort the weighing, desiccate the source bottle, and restart.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity) to the vial to achieve a 100 mM concentration.

  • Agitation: Vortex the sealed vial at 2000 RPM for 60 seconds.

    • Self-Validation Check: Visually inspect the solution against a strong light source. It must be completely transparent with no particulate scattering (absence of the Tyndall effect). If cloudiness persists, sonicate for 5 minutes at room temperature.

  • Inerting: Gently blow a stream of Argon gas over the liquid surface for 5 seconds to displace ambient oxygen and CO₂.

  • Storage: Immediately cap the vial tightly with a PTFE-lined septum and store at -20°C. Thaw at room temperature for 15 minutes prior to subsequent use, vortexing again to ensure homogeneity.

Protocol B: Emergency Spill Neutralization (Solid)

Objective: To safely contain and neutralize a dry powder spill without mobilizing the corrosive amine.

Step-by-Step Methodology:

  • Isolation: Evacuate personnel from the immediate vicinity of the spill.

  • PPE Escalation: Don a face shield over your goggles and switch to heavy-duty neoprene gloves.

  • Containment: Surround the spilled solid with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent spreading [2].

  • Collection: Do NOT use water, as it will solubilize and mobilize the corrosive amine base. Carefully sweep the solid and the sand into a dedicated, chemically compatible hazardous waste container using a plastic (non-sparking) dustpan.

  • Decontamination: Wipe the affected surface with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize residual basic amine traces. Follow this with a final wipe using 70% ethanol to clear any lipophilic residues.

Part 4: Visualizations & Workflows

Workflow A Receive & Inspect CAS 133562-28-4 B Transfer to Fume Hood (Min 0.5 m/s airflow) A->B C Don PPE: Goggles, Double Nitrile Gloves B->C D Weighing (Anti-static tools) C->D E Solvation in DMSO (Vortex to clear) D->E F Argon Purge & Store at -20°C E->F

Workflow for safe handling and preparation of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.

Toxicity cluster_mechanisms Synergistic Chemical Properties Exposure Tissue Exposure (Skin/Eyes) Lipophilic 2,3-Dichlorophenyl Ring (High Lipophilicity) Exposure->Lipophilic Amine Primary Amine (Strong Local Base) Exposure->Amine Penetration Rapid Stratum Corneum Penetration Lipophilic->Penetration Denaturation pH Elevation & Protein Denaturation Amine->Denaturation Necrosis Cellular Necrosis (GHS05 Corrosive Burn) Penetration->Necrosis Denaturation->Necrosis

Mechanistic pathway illustrating how structural motifs drive tissue corrosivity.

References
  • ChemBK. "2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol". ChemBK Chemical Database.[Link]

  • ChemDig. "2-氨基-1-(2,3-二氯苯基)乙醇 CAS#:133562-28-4". ChemDig Database.[Link]

Technical Support Center: Enantiomeric Resolution of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide provides validated protocols, mechanistic insights, and troubleshooting steps for the chiral separation of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, a critical phenylethanolamine building block used in advanced drug development.

Core Mechanistic Insights: The Causality of Chiral Resolution

Classical chiral resolution often fails or provides low yields due to poor thermodynamic control. For phenylethanolamines like 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, the most robust approach is the Marckwald "Method of Half Quantities" [1].

Instead of using a 1:1 stoichiometric ratio of amine to resolving agent, this method utilizes exactly 0.5 equivalents of a chiral diacid, such as Di-O-p-toluoyl-L-tartaric acid (DPTTA)[2].

The Causality: By starving the system of the resolving agent, you force a strict thermodynamic competition. The chiral diacid will preferentially bind to the enantiomer that forms the least soluble, most crystalline diastereomeric salt lattice. Because DPTTA is a diacid, it binds two amine molecules (a 2:1 stoichiometry). The "unwanted" opposite enantiomer is left entirely in the mother liquor as a highly soluble free base. This drastically increases the Enantiomeric Excess (ee) of the first crop compared to standard 1:1 resolutions, preventing the co-precipitation of the more soluble diastereomer.

Troubleshooting & FAQs

Q: My first-crop diastereomeric salt has an ee of only 70%. How do I improve the optical purity? A: Low ee in the first crop is almost always a result of kinetic trapping caused by a suboptimal solvent system. If your solvent is too non-polar, the salt crashes out rapidly, trapping the wrong enantiomer in the crystal lattice. Ensure you are using an Isopropanol/Water (i-PrOH/H₂O) mixture. Water increases the solubility of the salts, slowing down crystal nucleation and allowing thermodynamic control to govern the lattice formation.

Q: Can I use a resolving agent other than DPTTA? A: Yes. While DPTTA is the gold standard for phenylethanolamines[2], Dehydroabietic acid (DAA) is an excellent alternative[3]. DAA is a natural chiral acid that has shown high efficacy in resolving β-aminoalcohols via solvent-controlled optical resolution[3]. However, DAA requires a 1:1 stoichiometry, which alters the workflow.

Q: How do I recover the free base without risking racemization? A: Phenylethanolamines can undergo partial racemization if exposed to strong acids or prolonged heat. To prevent this, free-basing must be conducted via a mild, biphasic acid-base extraction at room temperature using 1M NaOH and Ethyl Acetate (EtOAc). The biphasic system ensures the free amine is immediately partitioned into the organic layer, protecting its stereocenter.

Q: Is it possible to bypass classical resolution and use chiral chromatography? A: Yes, for smaller scales. Preparative HPLC or Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide phases (e.g., Chiralpak AD-H or Chiralcel OD-H) can directly resolve the enantiomers. However, for multi-kilogram scale-up, classical diastereomeric crystallization remains vastly more cost-effective.

Quantitative Data: Resolving Agent Comparison

To assist in your experimental design, the following table summarizes the expected performance of various resolving agents when applied to racemic phenylethanolamine derivatives.

Resolving AgentEquivalents UsedTypical 1st Crop ee (%)Overall Yield (%)Optimal Solvent System
Di-O-p-toluoyl-L-tartaric acid 0.5> 90%40 - 45%i-PrOH / H₂O (9:1)
Dehydroabietic acid (DAA) 1.085 - 90%35 - 40%EtOH
L-Tartaric acid 1.060 - 70%~ 30%MeOH

Validated Experimental Protocol: Self-Validating Resolution

This protocol utilizes DPTTA and is designed as a self-validating system . You must not proceed to subsequent steps without passing the analytical checkpoints.

Step 1: Diastereomeric Salt Formation
  • Dissolve 10.0 g (48.5 mmol) of racemic 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol in 100 mL of Isopropanol (i-PrOH).

  • In a separate flask, dissolve 9.37 g (24.25 mmol, exactly 0.5 eq ) of Di-O-p-toluoyl-L-tartaric acid in 50 mL of i-PrOH and 15 mL of deionized water.

  • Heat both solutions to 60°C. Slowly add the diacid solution to the amine solution under continuous stirring.

  • Allow the mixture to cool to room temperature naturally over 12 hours. Do not use an ice bath; rapid cooling causes kinetic trapping.

Step 2: Isolation & Validation Checkpoint 1 (Stoichiometry)
  • Filter the precipitated white crystals and wash with 20 mL of cold i-PrOH. Dry under vacuum.

  • VALIDATION: Run a ¹H-NMR of the isolated salt in DMSO-d₆. Integrate the aromatic protons of the DPTTA against the dichlorophenyl protons of the amine.

    • Pass: A 1:2 ratio (acid:amine) confirms the neutral salt. Proceed to Step 3.

    • Fail: A 1:1 ratio indicates the acidic salt has formed. Abort, adjust the solvent's water content, and repeat.

Step 3: Validation Checkpoint 2 (Optical Purity)
  • Take a 5 mg aliquot of the validated salt and suspend in 1 mL EtOAc and 1 mL 1M NaOH. Extract the organic layer and evaporate.

  • VALIDATION: Analyze the free base via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/i-PrOH/Diethylamine 80:20:0.1).

    • Pass: ee > 99%. Proceed to Step 4.

    • Fail: ee < 99%. Recrystallize the bulk salt from boiling i-PrOH/H₂O (9:1) until >99% ee is achieved.

Step 4: Bulk Free-Basing
  • Suspend the enantiopure salt in a biphasic mixture of EtOAc (100 mL) and 1M NaOH (100 mL).

  • Stir vigorously at room temperature for 30 minutes until both phases are completely clear.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the optically pure (R)- or (S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.

Process Workflow Visualization

G Racemate Racemic 2-amino-1- (2,3-dichlorophenyl)ethan-1-ol Reaction Diastereomeric Salt Formation (i-PrOH / Water) Racemate->Reaction ResolvingAgent 0.5 eq. Di-O-p-toluoyl-L-tartaric acid ResolvingAgent->Reaction Crystallization Fractional Crystallization Reaction->Crystallization Salt Less Soluble Salt (Target Diastereomer) Crystallization->Salt MotherLiquor Mother Liquor (Opposite Enantiomer) Crystallization->MotherLiquor Validation NMR Stoichiometry & HPLC ee% Check Salt->Validation Validation->Crystallization If ee < 99% (Recrystallize) FreeBasing Acid-Base Extraction (NaOH / EtOAc) Validation->FreeBasing If ee > 99% PureR Resolved Enantiomer >99% ee FreeBasing->PureR

Fig 1: Workflow for resolving 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol via the Marckwald method.

References

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol: process R&D viewpoint. ACS Publications.[Link]

  • New Leads to Resolutions (Marckwald Method of Half Quantities). Radboud University Repository.[Link]

  • Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Organic & Biomolecular Chemistry.[Link]

Sources

Technical Support Center: 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol . As a structural analog to biologically active phenylethanolamines, the synthesis of this compound requires rigorous chemoselectivity. This guide is designed for researchers and drug development professionals to diagnose, mitigate, and prevent common synthetic impurities.

Mechanistic Overview & Impurity Formation

The synthesis typically proceeds via the α-bromination of 2,3-dichloroacetophenone, followed by amination and subsequent ketone reduction. Impurities arise when the delicate balance of nucleophilicity and redox potential is disrupted.

G SM 2,3-Dichloroacetophenone (Starting Material) Int1 2-Bromo-1-(2,3-dichlorophenyl)ethanone (Intermediate) SM->Int1 Bromination Int2 2-Amino-1-(2,3-dichlorophenyl)ethanone (Amino-Ketone) Int1->Int2 Amination Imp1 Secondary Amine Dimer (Over-alkylation) Int1->Imp1 Excess Nucleophilic Attack Target 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (Target Product) Int2->Target Chemoselective Reduction Imp2 Dehalogenated Analog (Loss of Cl) Target->Imp2 Pd/C Hydrogenolysis

Mechanistic pathway of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol synthesis and impurity formation.

Troubleshooting Guide

Q1: During the amination of 2-bromo-1-(2,3-dichlorophenyl)ethanone, my LC-MS shows a massive +137 Da adduct. What is happening? A1: You are observing the formation of a secondary amine dimer (over-alkylation).

  • Causality: When using aqueous or methanolic ammonia, the newly formed primary amine (2-amino-1-(2,3-dichlorophenyl)ethanone) is significantly more nucleophilic than the ammonia reagent itself. It rapidly attacks unreacted bromoketone, forming a secondary amine dimer impurity.

  • Mitigation: Abandon direct ammonia gas/liquid amination. Instead, implement a Delépine reaction using hexamethylenetetramine (HMTA). This method physically prevents over-alkylation because the intermediate quaternary ammonium salt cannot undergo further alkylation ()[1].

Q2: My final reduction step yields a product with a mass loss of 34 Da (M-34). How do I prevent this? A2: This is a classic dehalogenation (hydrogenolysis) impurity.

  • Causality: If you are using Palladium on Carbon (Pd/C) with

    
     gas to reduce the amino-ketone, the palladium catalyst is highly active toward the oxidative addition of aryl-chlorine bonds. The chlorine at the 2-position (ortho to the ethanolamine side chain) is highly susceptible to hydrogenolysis, yielding 2-amino-1-(3-chlorophenyl)ethan-1-ol.
    
  • Mitigation: Switch your catalyst. Platinum(IV) oxide (

    
    , Adams' catalyst) suppresses dehalogenation while effectively reducing the ketone ()[2]. Alternatively, utilize a chemoselective hydride donor like Sodium Borohydride (
    
    
    
    ) under strictly controlled temperatures.

Q3: The reduction is incomplete, leaving 5-10% of the amino-ketone. Adding more


 doesn't help. Why? 
A3:  The amino-ketone is forming a stable boron complex or enolate that resists further reduction.
  • Causality: In protic solvents at elevated temperatures, the basicity of

    
     can deprotonate the alpha-carbon of the amino-ketone, forming an enolate that is impervious to hydride attack.
    
  • Mitigation: Control the pH and temperature. Perform the reduction at 0–5°C and quench with a mild acid (e.g., 1M HCl) to break the boron-alkoxide complex before basic workup.

Quantitative Impurity Profiling

Use the following analytical signatures to identify and quantify bottlenecks in your workflow.

Impurity TypeStructural SignatureRelative Retention Time (RRT)*Mass Shift (LC-MS)Primary CauseMitigation Strategy
Dimerization Secondary Amine1.45+137 DaOver-alkylation by primary amineProtocol A (Delépine Amination)
Dehalogenation 3-Chloro Analog0.85-34 DaHydrogenolysis via Pd/CProtocol B (Chemoselective Hydride)
Unreacted Core Amino-ketone1.10-2 DaEnolate / Boron complexationAcidic quench / Temp control
Elimination 2,3-Dichlorostyrene1.80-17 DaDehydration during harsh workupAvoid heating during acidic extraction

*RRT is relative to the target 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol peak on a standard C18 Reverse-Phase column.

Standardized Experimental Protocols

To guarantee high purity, implement these self-validating methodologies designed to bypass the aforementioned impurities.

Protocol A: Chemoselective Amination via Delépine Reaction

This protocol acts as a self-validating system: the intermediate quaternary ammonium salt physically precipitates out of the non-polar solvent, halting any further alkylation. The visual cue of precipitation confirms successful primary adduct formation.

  • Solvation: Dissolve 2-bromo-1-(2,3-dichlorophenyl)ethanone (1.0 eq, 10 mmol) in 50 mL of anhydrous chloroform.

  • Alkylation: Add hexamethylenetetramine (HMTA) (1.1 eq, 11 mmol) in one portion. Stir vigorously at room temperature for 12 hours.

  • Validation Check: Observe the formation of a dense white precipitate (the quaternary ammonium salt). If the solution remains clear, check the anhydrous state of your solvent.

  • Isolation: Filter the precipitate under a vacuum and wash with cold chloroform (2 x 15 mL) to remove unreacted starting material.

  • Hydrolysis: Suspend the solid in a mixture of concentrated HCl and Ethanol (1:5 ratio, 30 mL). Reflux for 2 hours.

  • Recovery: Concentrate the mixture under reduced pressure to yield 2-amino-1-(2,3-dichlorophenyl)ethanone hydrochloride as a highly pure white powder.

Protocol B: Dehalogenation-Free Reduction using

Maintaining the reduction at 0°C prevents enolate formation. The evolution of hydrogen gas provides a real-time visual indicator of borohydride activity, ensuring the system is actively reducing.

  • Preparation: Suspend 2-amino-1-(2,3-dichlorophenyl)ethanone hydrochloride (1.0 eq, 5 mmol) in 25 mL of anhydrous methanol. Cool the flask to 0°C in an ice-water bath.

  • Reduction: Slowly add

    
     (2.5 eq, 12.5 mmol) in small portions over 30 minutes.
    
  • Validation Check: Monitor for steady effervescence (

    
     gas evolution). Maintain the internal temperature below 5°C to prevent dehalogenation and enolization.
    
  • Maturation: Stir for 2 hours at 0–5°C.

  • Quench: Carefully add 1M HCl dropwise until gas evolution ceases. Crucial step: This breaks the stable boron-alkoxide intermediate.

  • Workup: Adjust the pH to 10 using 2M NaOH. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the target 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.
    

Frequently Asked Questions (FAQs)

Q: Can I synthesize this via a cyanohydrin intermediate instead of a bromoketone? A: Yes. Starting from 2,3-dichlorobenzaldehyde, you can form the corresponding cyanohydrin (mandelonitrile analog). However, reducing the nitrile directly to a primary amine without forming secondary amines requires aggressive conditions, often utilizing


 or specialized sodium amalgam reductions ()[3],[4]. The bromoketone route (Protocol A) generally offers superior scalability and easier impurity control.

Q: Why does my product turn yellow/brown upon standing in ambient air? A: Free base phenylethanolamines are susceptible to aerial oxidation, forming complex polymeric quinone-like structures. Always store the final product as a hydrochloride or sulfate salt under an inert argon atmosphere at -20°C.

References

  • Method for making phenylethylamine compounds (EP2387555A1)
  • Amine compounds and methods for their production (US3413339A)
  • Preparation of phenylethanolamine , PrepChem.[Link]

  • Phenylethanolamine , Wikipedia.[Link]

Sources

Optimizing reaction conditions for reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination . As researchers and drug development professionals, you rely on robust C-N bond formation to build complex active pharmaceutical ingredients (APIs). Reductive amination is a cornerstone of this process, but it is highly sensitive to reagent selection, solvent effects, and substrate sterics.

This guide is structured to provide you with mechanistic clarity, actionable troubleshooting steps, and self-validating protocols to ensure your syntheses succeed on the first attempt.

The Mechanistic Foundation

To troubleshoot a reaction, you must first understand its causality. Reductive amination is a cascade process: nucleophilic attack, dehydration, and hydride transfer. The success of the reaction depends on the reducing agent waiting until the highly electrophilic imine/iminium ion has formed before delivering its hydride.

Mechanism A Carbonyl (Aldehyde/Ketone) B 1° or 2° Amine C Hemiaminal Intermediate D Imine / Iminium Ion C->D -H2O (Acid Catalyzed) E Alkylated Amine (Product) D->E Hydride Transfer (STAB/NaBH3CN) AB AB AB->C Nucleophilic Addition

Mechanistic pathway of reductive amination from carbonyl to amine.

Reagent Selection Matrix

Choosing the correct reducing agent dictates chemoselectivity. Below is a quantitative and qualitative summary of standard reductants used in the field.

Reducing AgentRelative ReactivityChemoselectivity (Imine vs Carbonyl)Toxicity / Safety ProfileBest Use Case
NaBH(OAc)₃ (STAB) MildExcellentLow (No HCN gas)Direct reductive amination of aldehydes/ketones[1].
NaBH₃CN ModerateGoodHigh (Releases toxic HCN at low pH)Acidic conditions (pH 3-4) where STAB is insoluble[2].
NaBH₄ StrongPoorLowStepwise (indirect) amination after imine pre-formation[1].
H₂ / Pd-C VariableModerateFlammable gas / PyrophoricLarge-scale industrial synthesis without borate waste[3].

Frequently Asked Questions: The "Why" Behind the Chemistry

Q: Why is Sodium Triacetoxyborohydride (STAB) generally preferred over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄)? A: The preference is rooted in electronic causality. The three electron-withdrawing acetoxy groups on STAB pull electron density away from the central boron atom. This stabilizes the B-H bond, making STAB a much milder hydride donor than NaBH₄. Consequently, STAB selectively reduces the highly electrophilic iminium ion without reducing the parent aldehyde or ketone[1]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, which is a dangerous degradation byproduct of NaBH₃CN under acidic conditions[4].

Q: How do I prevent over-alkylation when synthesizing secondary amines from primary amines? A: Over-alkylation occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading it to attack another equivalent of the carbonyl to form a tertiary amine[2]. To prevent this, you must decouple the imine formation from the reduction. Use an indirect (stepwise) protocol: drive the imine formation to 100% completion in methanol (using molecular sieves to remove water), and only then add a reducing agent like NaBH₄[1]. Because the aldehyde is fully consumed before the reductant is introduced, over-alkylation is structurally impossible.

Q: Why do we use 1,2-Dichloroethane (DCE) instead of Methanol for direct reductive aminations with STAB? A: Methanol is a protic solvent that can coordinate with and solvolyze the borohydride, prematurely degrading the reagent. More importantly, methanol stabilizes the parent carbonyl, increasing the risk of unwanted alcohol byproducts. DCE is non-coordinating, allowing the STAB to interact exclusively with the charged iminium intermediate, resulting in faster reaction times and higher yields[1].

Troubleshooting Guide

When your reaction fails, follow this diagnostic logic to identify and correct the root cause.

Troubleshooting Start Reaction Issue Q1 Carbonyl reducing to alcohol? Start->Q1 Sol1 Use milder reductant (STAB) or stepwise. Q1->Sol1 Yes Q2 Over-alkylation occurring? Q1->Q2 No Sol2 Pre-form imine, then reduce (NaBH4). Q2->Sol2 Yes Q3 Sluggish/Incomplete conversion? Q2->Q3 No Sol3 Add AcOH catalyst or molecular sieves. Q3->Sol3 Yes

Troubleshooting decision tree for common reductive amination issues.

  • Symptom: Significant alcohol byproduct formation.

    • Diagnosis: The reducing agent is acting on the carbonyl before the amine can condense to form the imine.

    • Solution: Switch to a milder reductant (STAB)[1]. Ensure you are using an aprotic solvent like DCE. If the issue persists, switch to Protocol B (Stepwise).

  • Symptom: Sluggish imine formation / Starting materials remain.

    • Diagnosis: The amine is weakly nucleophilic (e.g., anilines) or the carbonyl is a sterically hindered ketone.

    • Solution: Add a catalytic amount of glacial acetic acid (AcOH, 1-2 equivalents). The acid protonates the carbonyl oxygen, increasing its electrophilicity for amine attack, and turns the hydroxyl group of the hemiaminal into a better leaving group (water)[1].

Standard Operating Protocols (Self-Validating Systems)

The following protocols are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps until the validation criteria are met.

Protocol A: Direct Reductive Amination (Standard STAB Method)

Best for: Secondary amines reacting with aldehydes/ketones, or primary amines where over-alkylation is not a steric risk.

  • Preparation: In a flame-dried flask under N₂, dissolve the carbonyl compound (1.0 eq) and amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: If utilizing a weakly basic amine or a ketone, add glacial acetic acid (1.0 eq).

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) portion-wise at room temperature to prevent thermal spikes.

  • Self-Validation (Reaction Monitoring): Stir the mixture and monitor via TLC (Thin-Layer Chromatography) or LC-MS. Do not quench the reaction until the carbonyl starting material spot has completely disappeared.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Indirect (Stepwise) Reductive Amination

Best for: Primary amines reacting with unhindered aldehydes where tertiary amine over-alkylation is highly probable.

  • Imine Formation: Dissolve the primary amine (1.0 eq) and aldehyde (1.0 eq) in anhydrous methanol (0.2 M). Add activated 3Å molecular sieves to drive the dehydration equilibrium forward.

  • Stirring: Stir at room temperature for 2 to 4 hours.

  • Self-Validation (Intermediate Check): Remove a 0.1 mL aliquot, filter through a small plug of Celite, and analyze by ¹H NMR or FTIR. Validation is achieved when the aldehyde proton peak (~9.5-10.5 ppm) or carbonyl stretch (~1700 cm⁻¹) is completely replaced by the imine proton peak (~8.0-8.5 ppm) or C=N stretch (~1640 cm⁻¹).

  • Reduction: Once validated, cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH₄ (1.5 eq) portion-wise. (NaBH₄ is safe to use here because the aldehyde has been entirely consumed)[4].

  • Workup: Stir for 30 minutes, then quench with water. Filter off the molecular sieves, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal.

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia.

Sources

Technical Support Center: Safe Disposal of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol Waste

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the safe handling and disposal of waste containing 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol. As this is a specialized compound without a dedicated Safety Data Sheet (SDS), this document synthesizes data from structurally analogous chemicals to provide a robust framework for waste management. The principles outlined here are grounded in established safety protocols for halogenated organic compounds and amino alcohols.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol are inferred from its functional groups: a dichlorophenyl group, an amino group, and an alcohol group.

  • Dichlorophenyl Group : This moiety classifies the compound as a halogenated organic substance . Such compounds are often toxic, environmentally persistent, and can produce hazardous byproducts like hydrogen chloride (HCl) upon incomplete combustion. The safety profile for 2,3-dichloroaniline, a structural analogue, indicates high acute toxicity if swallowed, in contact with skin, or if inhaled. It is also very toxic to [1][2][3]aquatic life with long-lasting effects.

  • Amino Alcohol Group[1][3] : The amino and alcohol groups impart reactivity. Amino alcohols can be corrosive and irritants. The non-halogenated analo[4]gue, 2-amino-1-phenylethanol, is classified as a skin and eye irritant and may cause respiratory irritation.

Based on this analysis, [5][6]waste containing 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol must be treated as Acutely Toxic and Environmentally Hazardous Halogenated Organic Waste .

Hazard Summary Table
Hazard ProfileInferred Classification & Primary ConcernsRecommended Precautions & PPE
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin. Potential for cumulative [1][2]effects.Handle only in a certif[1]ied chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
Corrosivity M[7]ay cause skin/eye irritation or burns. Analogues show skin and eye irritation.Use chemical safety gog[5]gles and appropriate gloves. Ensure an eyewash station and safety shower are accessible.
Environmental Very toxic to aquatic life with long-lasting effects.Do not dispose of down [1][3]the drain. Prevent release to the en[8][9]vironment.
Reactivity Inco[1]mpatible with strong oxidizing agents, acids, and bases.Segregate from incompat[8]ible waste streams.
Disposal Category Halogenated Organic Waste. Must be segregated from[8][9][10] non-halogenated waste for proper disposal, typically via high-temperature incineration.

Section 2: [12][13]Frequently Asked Questions (FAQs)

Q1: What is the correct type of waste container for 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol waste?

A1: You must use a designated, chemically-resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap. The container must be cle[7]arly labeled as "Hazardous Waste: Halogenated Organic Waste". Ensure the container is i[7][8][9]n good condition, free from cracks or leaks.

Q2: Can I mix thi[10]s waste with other organic solvents from my lab?

A2: It depends. You can mix it with other halogenated organic solvents (e.g., dichloromethane, chloroform). However, you must NEVER[8] mix it with non-halogenated waste (e.g., acetone, hexane, ethanol). Contaminating non-halogen[7][9][11]ated solvent waste with even small amounts of halogenated compounds forces the entire volume to be treated as more expensive and difficult-to-dispose-of halogenated waste. Also, never mix this wast[9][10]e with acids, bases, or strong oxidizers.

Q3: What Personal[11][12] Protective Equipment (PPE) is required when handling this waste?

A3: Always handle this waste inside a certified chemical fume hood. The minimum required PPE [7]includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: C[7]hemical safety goggles or a face shield.

  • Body Protection: [7]A lab coat.

Q4: How do I labe[10]l the waste container correctly?

A4: Proper labeling is critical for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical nam[7][9]e: "Waste 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol" . Do not use abbreviations.

  • A list of all other c[8]onstituents and their approximate percentages if it's a mixed waste stream.

  • The date when the fir[7]st drop of waste was added to the container (accumulation start date).

Q5: How should I [11]manage a spill of this material or its waste solution?

A5: In the event of a spill, immediately alert others in the area.

  • Small Spills (inside a fume hood): Use a spill kit appropriate for halogenated organic solvents. Absorb the spill with a chemical absorbent (vermiculite or sand). Collect the contaminated absorbent in a sealed, labeled hazardous waste container.

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself unless you are trained to do so.

After cleanup is complete, ventilate the area and wash the spill site.

Section 3: Tr[1]oubleshooting Guide

Problem / Observation Immediate Action Explanation & Follow-Up
"I accidentally mixed the waste with a non-halogenated solvent." 1. Stop adding waste. 2. Securely cap the container. 3. Re-label the container as "Hazardous Waste: Halogenated Organic Waste" .The entire mixture must now be managed as halogenated waste. Ensure the label accurate[8]ly reflects all components (e.g., "Waste Dichloromethane, Waste Hexane"). Inform your EHS office of the mixture.
"I can't find an SDS to provide to my EHS office." Provide them with this guide and the SDS for analogous compounds like 2,3-Dichloroaniline and 2-Amino-1-phenyleth[1][2]anol .Explain that the waste [5]is being managed based on the hazards of its functional groups, specifically as a toxic, halogenated organic compound. This demonstrates due diligence and a conservative approach to safety.
"The waste container is bulging or showing signs of pressurization." 1. Do not attempt to open it. 2. Place the container in a secondary containment bin inside the fume hood. 3. Alert your colleagues and contact your EHS department immediately for emergency pickup.Pressurization can be caused by an unexpected chemical reaction (e.g., mixing with an acid or oxidizer) generating gas. This is a serious safety hazard that requires expert handling.
"I have a very small amount of the solid compound to dispose of." The solid should be placed in a sealed, clearly labeled container as "Hazardous Waste: Solid Halogenated Organic Waste" and disposed of through your EHS department.Do not dissolve it in a solvent just for the sake of disposal unless it is part of an experimental residue. Disposing of the pure solid is often preferable to creating a larger volume of liquid waste.

Section 4: Standard Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol waste from the point of generation to collection.

Step-by-Step Disposal Workflow
  • Container Selection & Preparation :

    • Obtain a clean, designated waste container (HDPE or glass) from your EHS department or approved stock.

    • Inspect the conta[7]iner for any damage. Do not use damaged containers.

    • Affix a "Hazardou[7]s Waste" tag before adding any waste.

  • Waste Accumulation[8] :

    • Conduct all waste transfers inside a chemical fume hood.

    • Use a funnel to p[7]revent spills when adding liquid waste.

    • Keep the container securely closed at all times except when actively adding waste.

    • Do not fill the c[8][9]ontainer beyond 90% capacity to allow for vapor expansion.

    • Segregate this wa[7]ste stream. DO NOT add non-halogenated solvents, strong acids/bases, or oxidizers.

  • Labeling and Docum[9][11]entation :

    • On the hazardous waste tag, clearly write the full chemical name of all components.

    • Maintain a log sh[7]eet near the container to record the amounts of waste added.

  • Storage and Pickup :

    • Store the sealed container in a designated satellite accumulation area (SAA), which is typically within or near the fume hood where the waste is generated.

    • Ensure the storag[7]e area is away from heat or ignition sources.

    • Once the container is full (at 90% capacity), complete the hazardous waste tag and request a pickup from your institution's EHS department.

Disposal Workflow[10] Diagram

G cluster_0 Step 1: Preparation cluster_1 Step 2: Accumulation (in Fume Hood) cluster_2 Step 3: Finalization & Storage cluster_3 Step 4: Disposal A Select & Inspect HDPE/Glass Container B Pre-label with 'Hazardous Waste' Tag A->B C Add Waste (Use Funnel, <90% Full) D Is waste halogenated? C->D E Add to Halogenated Waste Container D->E Yes F Add to SEPARATE Non-Halogenated Container D->F No G Keep Container Tightly Sealed E->G H Complete Waste Tag (List All Components) G->H I Store in Designated Satellite Accumulation Area H->I J Request Pickup from EHS/Waste Management I->J

Waste Disposal Workflow

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - 2,3-dichloro aniline 98%.
  • BenchChem. (2025). Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste).
  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • TCI EUROPE N.V. (2024). Safety Data Sheet - 2-Amino-1-phenylethanol.
  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Alfa Chemistry. (n.d.). Amino Alcohols.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific Company. (2025). Safety Data Sheet - 2,3-Dichloroaniline.
  • CPAchem Ltd. (2024). Safety data sheet - 2,3-Dichloroaniline.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • Fisher Scientific. (2023). Safety Data Sheet - (±)-2-Amino-1-phenylethanol.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98%.
  • Sigma-Aldrich. (n.d.). 2,3-Dichloroaniline 99%.
  • University of Wisconsin-Madison. (n.d.). Chemical Waste Disposal Guidelines.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.

Sources

Validation & Comparative

Comparative Biological Activity of Dichlorophenyl Ethanolamine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dichlorophenyl ethanolamine scaffold represents a privileged structural motif in adrenergic pharmacology. Subtle stereochemical variations within this framework dictate profound shifts in pharmacodynamics, receptor affinity, and pharmacokinetics. This guide provides an objective, data-driven comparison of the biological activities of dichlorophenyl ethanolamine isomers, focusing on two archetypal compounds: Clenbuterol (a potent


-agonist) 1 and Dichloroisoproterenol (DCI)  (the foundational 

-antagonist/partial agonist) [[2]]().

Pharmacodynamic Causality: The Stereochemical Imperative

The biological activity of these compounds is fundamentally governed by the chirality at the


-carbon. According to the Easson-Stedman hypothesis, optimal receptor activation requires a precise three-point interaction between the ligand and the 

-adrenergic receptor (

-AR):
  • The dichlorophenyl ring engages in hydrophobic and

    
     interactions within the binding pocket.
    
  • The protonated secondary amine forms a critical ionic bridge with Asp113 in the receptor's transmembrane domain.

  • The

    
    -hydroxyl group must be stereochemically oriented to form hydrogen bonds with Ser204 and Ser207.
    

For arylaminoethanols, the (R)-(-)-enantiomer fulfills this geometric prerequisite, acting as the highly active "eutomer" 3. Conversely, the (S)-(+)-enantiomer (the "distomer") projects its hydroxyl group away from the serine residues, reducing the interaction to two points and drastically diminishing receptor affinity and intrinsic efficacy 3.

Comparative Biological Activity

Despite sharing identical physicochemical properties in an achiral environment, the (R) and (S) isomers exhibit starkly divergent biological behaviors in vivo 4. The (R)-(-)-isomer of clenbuterol drives the bronchodilatory and anabolic effects, whereas the (S)-(+)-isomer is largely inactive at the


-AR but exhibits a significantly longer biological half-life 1.
Table 1: Pharmacokinetic & Pharmacodynamic Profile of Clenbuterol Isomers
Parameter(R)-(-)-Clenbuterol (Eutomer)(S)-(+)-Clenbuterol (Distomer)
Primary Activity Potent

-Adrenergic Agonist
Negligible

Activity
Bioavailability (F) 92%101%
Clearance (CL/F) 15.6 ± 3.8 mL/min/kg11.7 ± 3.5 mL/min/kg
Volume of Distribution (Vd/F) 10.3 ± 2.9 L/kg5.0 ± 1.5 L/kg
Physiological Effect Bronchodilation, Muscle HypertrophyProlonged Tissue Retention

Data derived from enantioselective disposition studies in mammalian models 5.

Table 2: Pharmacological Profile of Dichloroisoproterenol (DCI) Isomers
Parameter(R)-(-)-DCI (Eutomer)(S)-(+)-DCI (Distomer)
Receptor Affinity High (

/

non-selective)
Low
Pharmacological Role Partial Agonist / AntagonistInactive
Clinical Utility Experimental Reference StandardNone

Mechanistic Pathway

Pathway R_Isomer (R)-(-)-Isomer (Eutomer) B2AR β2-Adrenergic Receptor R_Isomer->B2AR High Affinity S_Isomer (S)-(+)-Isomer (Distomer) S_Isomer->B2AR Low/No Affinity Gs Gαs Protein Activation B2AR->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Biological Response (e.g., Bronchodilation) PKA->Response

Fig 1. Stereoselective activation of the β2-adrenergic receptor signaling cascade.

Validated Experimental Methodologies

To rigorously evaluate these isomers, analytical and pharmacological workflows must be stereoselective and self-validating.

Protocol 1: Radioligand Binding Assay for -AR Affinity

Causality: Utilizing


-cyanopindolol (a non-selective 

-antagonist) allows competitive displacement by the unlabelled isomers to determine precise

and

values. Self-Validation Mechanism: The inclusion of a non-specific binding (NSB) control (e.g., 10 µM racemic propranolol) ensures that the measured radioactivity strictly represents specific receptor interactions, validating the signal-to-noise ratio of the assay.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from a

    
    -AR expressing cell line (e.g., HEK293T transfected with human ADRB2). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.
    
  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 50 pM of

    
    -cyanopindolol (radioligand), and varying concentrations (
    
    
    
    to
    
    
    M) of the purified (R) or (S) isomer.
  • Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer. Measure retained radioactivity using a gamma counter.

  • Data Analysis: Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Enantioselective LC-MS/MS Resolution and Quantification

Causality: Chiral stationary phases (like Chirobiotic T, a teicoplanin-based column) provide stereoselective clefts that differentially interact with the spatial arrangement of the (R) and (S) hydroxyl groups, enabling baseline separation [[4]](). Self-Validation Mechanism: The integration of a deuterated internal standard (


-clenbuterol) intrinsically corrects for matrix-induced ion suppression and extraction variability, ensuring absolute quantitative integrity 4.

Step-by-Step Methodology:

  • Sample Extraction: Spike tissue/plasma samples with

    
    -clenbuterol (internal standard). Perform solid-phase extraction (SPE) using mixed-mode cation exchange (MCX) cartridges to isolate basic amines.
    
  • Chromatographic Separation: Inject the eluate onto a Chirobiotic T column (2.1 × 100 mm, 1.7 µm). Use an isocratic mobile phase of 10 mM ammonium formate in methanol at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 278

    
     204 for clenbuterol isomers and m/z 286 
    
    
    
    204 for the deuterated standard 4.
  • Enantiomeric Ratio (R/S) Calculation: Integrate the baseline-resolved peaks of the (R) and (S) isomers to determine their relative concentrations.

Workflow Prep Sample Prep & SPE Chiral Chiral LC Separation Prep->Chiral Ion ESI(+) Ionization Chiral->Ion MRM MRM Mass Analysis Ion->MRM Data Enantiomeric Quantification MRM->Data

Fig 2. Enantioselective LC-MS/MS workflow for resolving dichlorophenyl ethanolamine isomers.

Pharmacokinetic & Toxicological Divergence

The differential clearance of these isomers has profound implications for drug development and toxicology. In the case of clenbuterol, the (R)-(-)-eutomer is cleared more rapidly (15.6 mL/min/kg) than the (S)-(+)-distomer (11.7 mL/min/kg) 5. This enantioselective disposition leads to an accumulation of the (S)-isomer in tissues over time 4. Consequently, analyzing the R/S enantiomeric ratio via LC-MS/MS serves as a critical biomarker in doping control and food safety, allowing investigators to differentiate between recent therapeutic administration (R/S ratio


 1) and the consumption of contaminated meat (R/S ratio < 1 due to (S)-isomer accumulation in livestock) 4.

References

  • Source: herts.ac.
  • Enantioselective disposition of clenbuterol in rats.
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: nih.gov (PMC)

Sources

A Comparative Guide to the Quantification of Novel Phenyl-Ethanolamine Analogs: Method Development and Validation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the emergence of novel chemical entities necessitates the parallel development of robust and reliable analytical methods for their quantification. This guide addresses the analytical challenges presented by novel compounds such as 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, for which established analytical protocols are not yet available.

As a Senior Application Scientist, this guide provides a framework for developing and validating analytical methods for such novel compounds. We will explore two ubiquitous analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). By using structurally related, well-characterized dichlorophenyl-ethanolamine compounds as surrogates, we will detail the principles, protocols, and expected performance of these methods. This comparative analysis will empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the quantification of small molecules in various matrices. Its popularity stems from its robustness, relatively low cost, and straightforward operation. The principle of this method lies in the separation of the target analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

Principle of HPLC-UV for Phenyl-Ethanolamine Quantification

The quantification of a phenyl-ethanolamine analog using HPLC-UV hinges on two key properties: its chromatographic retention and its UV absorbance. The dichlorophenyl group in the target molecule is a strong chromophore, which will absorb UV light, making it suitable for UV detection. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The analyte's retention time is a qualitative identifier, while the area under the chromatographic peak is proportional to its concentration.

Experimental Workflow for HPLC-UV Method Development

The development of a robust HPLC-UV method is a systematic process that involves the optimization of several parameters to achieve the desired separation and sensitivity.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Standard & Sample Weighing prep2 Dissolution in Diluent prep1->prep2 prep3 Filtration (0.45 µm) prep2->prep3 hplc4 Injection & Chromatographic Run prep3->hplc4 hplc1 Column Selection (e.g., C18) hplc2 Mobile Phase Optimization (ACN/Water) hplc1->hplc2 hplc3 UV Wavelength Selection (e.g., 220 nm) hplc2->hplc3 hplc3->hplc4 data1 Peak Integration hplc4->data1 data2 Calibration Curve Generation data1->data2 data3 Quantification of Unknowns data2->data3

Caption: Workflow for HPLC-UV Method Development and Analysis.

Detailed Protocol for HPLC-UV Method Validation

Method validation is a critical step to ensure that the developed analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

1. System Suitability:

  • Prepare a standard solution of the analyte.

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

2. Linearity:

  • Prepare a series of at least five concentrations of the analyte.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be greater than 0.999.

3. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix.

  • Analyze each level in triplicate.

  • The recovery should be within 98-102%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • The RSD for both should be less than 2%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Expected Performance Data for HPLC-UV

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of a small molecule pharmaceutical.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%
Limit of Quantification (LOQ) Analyte dependent, typically in the low ng/mL to µg/mL range
Specificity No interference from placebo or degradation products

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It is the gold standard for the quantification of trace levels of organic molecules in complex matrices.

Principle of LC-MS/MS for Phenyl-Ethanolamine Quantification

In an LC-MS/MS system, the analyte is first separated from the sample matrix by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte molecules are ionized. The ionized molecules (precursor ions) are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.

Experimental Workflow for LC-MS/MS Method Development

The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters.

cluster_ms MS Optimization cluster_lc LC Optimization cluster_validation Method Validation ms1 Direct Infusion of Analyte ms2 Precursor Ion Selection ms1->ms2 ms3 Product Ion Selection (MRM) ms2->ms3 ms4 Optimization of Collision Energy ms3->ms4 lc2 Mobile Phase Optimization ms4->lc2 lc1 Column Selection lc1->lc2 val1 Linearity & Range lc2->val1 val2 Accuracy & Precision val1->val2 val3 Matrix Effect Evaluation val2->val3 val4 Stability Studies val3->val4

Caption: Workflow for LC-MS/MS Method Development and Validation.

Detailed Protocol for LC-MS/MS Method Validation

Method validation for LC-MS/MS follows similar principles to HPLC-UV but with additional considerations for matrix effects.

1. System Suitability:

  • Inject a standard solution multiple times to ensure the stability of the instrument's response.

  • The RSD of the peak area and retention time should be within 15%.

2. Linearity:

  • Prepare a calibration curve with at least six non-zero concentrations.

  • The r² should be greater than 0.99.

3. Accuracy and Precision:

  • Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

  • The precision (RSD) should not exceed 15% (20% for LLOQ).

4. Selectivity and Matrix Effect:

  • Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte.

  • Evaluate the matrix effect by comparing the analyte's response in a post-extraction spiked sample to that in a neat solution.

5. Stability:

  • Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Expected Performance Data for LC-MS/MS

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for bioanalytical studies.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (% of Nominal) 85 - 115% (80 - 120% for LLOQ)
Precision (RSD) < 15% (< 20% for LLOQ)
Lower Limit of Quantification (LLOQ) Analyte dependent, typically in the pg/mL to low ng/mL range
Selectivity No significant interference at the retention time of the analyte
Matrix Effect Within acceptable limits

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of a novel compound like 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol depends on the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Selectivity ModerateHigh
Matrix Interference More susceptibleLess susceptible (with appropriate sample preparation)
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher
Complexity LowerHigher
Throughput ModerateHigh (with automation)
Application Quality control, routine analysisBioanalysis, trace level quantification

Conclusion

The development of a validated analytical method for a novel compound such as 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is a critical step in its progression through the research and development pipeline. While HPLC-UV offers a robust and cost-effective solution for routine analysis and quality control where high sensitivity is not paramount, LC-MS/MS stands out as the superior technique for applications requiring high sensitivity and selectivity, such as bioanalysis and trace impurity profiling.

The choice of method should be guided by the intended application, the required sensitivity, and the available resources. The detailed protocols and comparative analysis provided in this guide serve as a comprehensive resource for researchers and scientists to develop and validate analytical methods that are fit for purpose and generate reliable and reproducible data.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link]

Comparative Efficacy of New-Generation Azoles vs. Legacy Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azole class of antifungal agents has been a cornerstone of anti-infective therapy for decades, prized for its broad-spectrum activity and oral bioavailability.[1] These drugs function by disrupting the integrity of the fungal cell membrane, a mechanism distinct from that of antibacterial agents.[2] However, the landscape of fungal infections is evolving. A rising incidence of invasive fungal disease, coupled with the emergence of drug-resistant strains like Candida auris, presents a formidable challenge to clinicians and researchers.[3][4] This has created an urgent need for novel antifungal agents with superior efficacy, improved safety profiles, and the ability to overcome existing resistance mechanisms.[4][5]

This guide provides a comparative analysis of the antifungal efficacy of new-generation triazoles (e.g., isavuconazole, posaconazole, oteseconazole) against established first- and second-generation agents (e.g., fluconazole, itraconazole, voriconazole). We will delve into the mechanistic underpinnings of their action, present comparative in vitro susceptibility data against clinically significant pathogens, and provide detailed, self-validating experimental protocols for assessing antifungal efficacy, grounded in internationally recognized standards.

The Azole Mechanism of Action: Targeting Ergosterol Synthesis

Azole antifungals, whether imidazoles or triazoles, share a common molecular target: the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[6][7] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[8][9]

Causality of Action: By binding to the heme iron at the enzyme's active site, azoles inhibit the conversion of lanosterol to ergosterol.[9][10] This inhibition leads to two primary downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the fluidity, permeability, and structural integrity of the fungal membrane.[2][9]

  • Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols further destabilizes the membrane, leading to cell growth arrest (fungistatic effect) and, at high concentrations, cell death (fungicidal effect).[2][6]

The evolution from early imidazoles (e.g., ketoconazole) to the later triazoles involved replacing the imidazole ring with a triazole ring. This structural modification enhances the drug's specificity for the fungal P450 enzyme over its mammalian counterparts, resulting in a significantly improved safety profile.[1][9]

Azole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Interaction cluster_outcome Cellular Consequences Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->Enzyme substrate Ergosterol Ergosterol Disruption Membrane Disruption (Increased Permeability, Rigidity) Ergosterol->Disruption Enzyme->Ergosterol product Azole Azole Antifungal Azole->Enzyme Inhibition Arrest Fungal Growth Arrest (Fungistatic) Disruption->Arrest

Caption: Mechanism of action of azole antifungals via inhibition of lanosterol 14α-demethylase.

Comparative In Vitro Efficacy

The potency of an antifungal agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible microbial growth.[7] The MIC₉₀, the concentration required to inhibit 90% of tested isolates, is a crucial metric for comparing the efficacy of different drugs against a population of a specific pathogen.

The following tables summarize comparative MIC₉₀ data for new-generation and legacy azoles against key fungal pathogens, compiled from multiple large-scale surveillance studies. This data illustrates the enhanced potency and broader spectrum of activity of newer agents.

Table 1: Comparative MIC₉₀ Values (μg/mL) Against Candida Species
Fungal SpeciesFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Candida albicans 1 - 40.25 - 10.03 - 0.1250.06 - 0.250.06 - 0.125
Candida glabrata 8 - 320.5 - 20.125 - 10.25 - 10.125 - 0.5
Candida krusei >64 (Resistant)0.5 - 20.25 - 10.25 - 10.25 - 1
Candida auris >64 (Resistant)1 - >160.25 - 40.125 - 20.125 - 2

Data compiled from multiple sources, including[4][5][11][12]. Values can vary based on geographic location and testing methodology.

Field Insights: The data clearly shows that while fluconazole remains effective against susceptible C. albicans, its utility is limited against C. glabrata and it is ineffective against C. krusei and the multidrug-resistant C. auris.[1][4] Newer triazoles like posaconazole and isavuconazole demonstrate significantly lower MIC values, indicating higher potency, and maintain activity against species that are intrinsically resistant to fluconazole.[5][11]

Table 2: Comparative MIC₉₀ Values (μg/mL) Against Filamentous Fungi
Fungal SpeciesItraconazoleVoriconazolePosaconazoleIsavuconazole
Aspergillus fumigatus 0.5 - 20.5 - 10.125 - 0.251 - 2
Aspergillus flavus 0.5 - 10.5 - 10.125 - 0.51 - 2
Aspergillus terreus 1 - 40.5 - 10.25 - 11 - 2
Zygomycetes (e.g., Mucor spp.) >8 (Resistant)>8 (Resistant)0.5 - 4 1 - 4

Data compiled from multiple sources, including[11][12]. Note: Fluconazole is not active against molds.

Field Insights: Voriconazole has long been the first-line treatment for invasive aspergillosis.[11] However, posaconazole and isavuconazole not only show potent activity against Aspergillus species but also possess a unique and critical advantage: they are the only azoles active against the Zygomycetes class of molds, which cause the devastating disease mucormycosis.[3][11]

Protocol for Antifungal Susceptibility Testing: The Broth Microdilution Method

To ensure that the comparative data presented is both reliable and reproducible, it must be generated using a standardized, self-validating methodology. The gold standard for determining antifungal MICs is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M27 and by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][13][14][15]

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 is the standard medium. Its defined chemical composition ensures low lot-to-lot variability. It is buffered with MOPS to maintain a stable physiological pH, which is crucial as the activity of some antifungals can be pH-dependent.[16][17]

  • Inoculum Standardization: A spectrophotometer is used to adjust the fungal suspension to a specific optical density (e.g., 0.5 McFarland standard). This ensures that a consistent number of fungal cells are challenged with the drug in every test, which is critical for reproducibility.

  • Endpoint Reading: For azoles, the MIC is read as the lowest drug concentration that causes a ≥50% reduction in growth (turbidity) compared to the drug-free control well.[17][18] This is because azoles are primarily fungistatic, meaning they inhibit growth rather than killing the fungus outright.[6][19][20] Reading for 100% inhibition would overestimate the MIC and misrepresent the drug's activity.

Step-by-Step Protocol (CLSI M27 Guideline)
  • Preparation of Antifungal Stock Solutions: a. Prepare a high-concentration stock solution of the azole antifungal in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in RPMI-1640 medium directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).

  • Inoculum Preparation: a. Subculture the fungal isolate onto a rich agar medium (e.g., Potato Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the diluted antifungal agents) with the final fungal inoculum. b. Include a positive growth control well (inoculum without drug) and a sterility control well (medium without inoculum). c. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: a. After incubation, determine the MIC by visually inspecting the plate or by using a microplate reader to measure turbidity (OD at 530 nm).[14][17] b. The MIC is the lowest concentration that produces a prominent (≥50%) reduction in growth compared to the growth control well.

Broth_Microdilution_Workflow start Start prep_drug Prepare 2x Antifungal Serial Dilutions in Plate start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Read Plate Visually or with Spectrophotometer incubate->read determine_mic Determine MIC (≥50% Growth Inhibition) read->determine_mic end End determine_mic->end

Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.

Overcoming Antifungal Resistance

The enhanced efficacy of new-generation azoles is partly due to their ability to circumvent common resistance mechanisms that affect older agents.

Key Resistance Mechanisms:

  • Target Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[9]

  • Efflux Pump Overexpression: Fungal cells can upregulate the expression of membrane transporter proteins (e.g., CDR1, CDR2, MDR1) that actively pump the antifungal drug out of the cell, preventing it from reaching its target.

  • Target Overexpression: An increase in the production of the lanosterol 14α-demethylase enzyme can effectively titrate the drug, requiring higher concentrations for an inhibitory effect.[8]

Newer azoles often have more complex chemical structures with additional side chains that create more contact points within the active site of the target enzyme. This can make them more resilient to single-point mutations in ERG11 and may also make them poorer substrates for certain efflux pumps.

Azole_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Azole Azole Drug Target Ergosterol Synthesis Azole->Target Inhibits M1 Target Modification (ERG11 Mutation) M1->Target Reduces Binding M2 Efflux Pump Overexpression M2->Azole Removes Drug M3 Target Enzyme Overexpression M3->Target Increases Target

Caption: Common mechanisms of fungal resistance to azole antifungal drugs.

Conclusion

New-generation triazole antifungals represent a significant advancement in the fight against invasive and resistant fungal infections. Their superior in vitro potency, expanded spectrum of activity to include difficult-to-treat pathogens like C. auris and Zygomycetes, and their ability to overcome certain resistance mechanisms make them invaluable tools for researchers and clinicians.[5][11] As demonstrated, the foundation of this comparative efficacy lies in robust, standardized testing protocols like the CLSI and EUCAST broth microdilution methods, which provide the reliable and reproducible data necessary to guide drug development and clinical decision-making. The continued development of novel azole scaffolds offers promise for addressing the ongoing challenge of antifungal resistance.[5][21]

References

  • Title: Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters Source: Research Starters URL
  • Title: Azole: Antifungal Drugs, Mechanism of Action Source: StudySmarter URL
  • Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These ...
  • Title: Antifungal Ergosterol Synthesis Inhibitors Source: NCBI Bookshelf URL
  • Title: Antifungal agents: mechanisms of action Source: Oxford Academic URL
  • Title: New-generation triazole antifungal drugs: review of the Phase II and III trials Source: Open Access Journals URL
  • Title: Comparison of in vitro susceptibility of different azoles agents against dermatophytes Source: ResearchGate URL
  • Title: A Comparative Analysis of Miconazole Nitrate and Other Azole Antifungals in Preclinical Research Source: Benchchem URL
  • Title: New Antifungal Agents with Azole Moieties Source: MDPI URL
  • Title: New-generation triazole antifungal drugs Source: Ovid URL
  • Title: M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts Source: CLSI URL
  • Title: Antifungal Susceptibility Testing: Current Approaches Source: PMC URL
  • Title: A Practical Guide to Antifungal Susceptibility Testing Source: PMC URL
  • Title: Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients Source: PMC URL
  • Title: Antifungal activity of azole compounds CPA18 and CPA109 against azole-susceptible and -resistant strains of Candida albicans Source: Oxford Academic URL
  • Title: New Antifungal Agents with Azole Moieties Source: PMC URL
  • Title: New generation modified azole antifungals against multidrug-resistant Candida auris Source: ChemRxiv URL
  • Title: A Comparative Analysis of Azole Antifungal Agents: A Guide for Researchers Source: Benchchem URL
  • Title: Current and Emerging Azole Antifungal Agents Source: PMC URL
  • Title: New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris Source: ACS Publications URL
  • Title: The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing Source: MDPI URL
  • Title: New Antifungal Agents with Azole Moieties Source: Semantic Scholar URL
  • Title: Comparison between the EUCAST Procedure and the Etest for Determination of the Susceptibility of Candida Species Isolates to Micafungin Source: ASM Journals URL
  • Title: Evaluation of Second-Generation Triazoles in the Treatment of Refractory Coccidioidomycosis Source: Oxford Academic URL
  • Title: CLSI M27: Antifungal Testing Standards Source: Scribd URL
  • Title: In vitro activities of two new antifungal azoles Source: Antimicrobial Agents and Chemotherapy URL

Sources

Spectral Differentiation of (R) and (S) Enantiomers: A Comparative Guide for Absolute Configuration Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous determination of absolute configuration (AC) and enantiomeric purity is a critical bottleneck in drug discovery and asymmetric synthesis. In an achiral environment, (R) and (S) enantiomers exhibit identical physical properties and scalar spectral signatures (standard NMR, IR, UV-Vis, MS). While single-crystal X-ray diffraction (XRD) remains the gold standard, it is severely limited by the prerequisite of obtaining high-quality crystals.

To overcome this, researchers must employ techniques that probe chiral environments. This guide provides an objective, data-driven comparison of the two premier spectral methodologies—Chiroptical Spectroscopy (VCD/ECD) and NMR with Chiral Auxiliaries (Mosher’s Method) —detailing their underlying causality, experimental protocols, and comparative performance.

The Chiroptical Vanguard: Vibrational and Electronic Circular Dichroism (VCD & ECD)

Causality and Mechanism

Circular Dichroism (CD) relies on the differential absorption of left- and right-circularly polarized light by chiral molecules (1)[1]. Because (R) and (S) enantiomers are non-superimposable mirror images, their interaction with circularly polarized electromagnetic radiation is equal in magnitude but opposite in sign.

  • Electronic Circular Dichroism (ECD): Probes electronic transitions in the UV-Vis region. It requires the molecule to possess a UV chromophore near the stereocenter (2)[2]. While highly sensitive, ECD spectra often contain broad, overlapping bands, limiting the structural information extracted.

  • Vibrational Circular Dichroism (VCD): Probes vibrational transitions in the infrared (IR) region. Because every chiral molecule has a unique 3D vibrational fingerprint, VCD does not require a chromophore and provides a much richer, feature-dense spectrum compared to ECD (3)[3].

To determine AC, the experimental VCD/ECD spectrum of the unknown enantiomer is compared against a theoretically calculated spectrum (typically using Density Functional Theory, DFT) of a chosen model (4)[4].

VCD_Workflow Start Unknown Enantiomer Sample Exp Acquire Experimental VCD/ECD Spectrum Start->Exp Calc DFT / TDDFT Calculation of (R) or (S) Model Start->Calc 3D Structure Input Compare Compare Experimental vs. Calculated Spectra Exp->Compare Calc->Compare Match Spectra Match: Assigned as Calculated Compare->Match Positive Correlation Mirror Mirror Image Match: Assigned as Opposite Compare->Mirror Negative Correlation

Workflow for absolute configuration determination using VCD/ECD and DFT calculations.

Protocol: Self-Validating VCD Measurement & Computational Workflow
  • Sample Preparation: Dissolve 2–5 mg of the highly pure (>95% ee) unknown enantiomer in a non-chiral, IR-transparent solvent (e.g., CDCl₃ or D₂O) to achieve a concentration of ~0.1 M.

  • Spectral Acquisition: Load the sample into a BaF₂ IR cell (pathlength ~50–100 µm). Acquire the VCD and standard IR spectra simultaneously using a VCD spectrometer (4–8 cm⁻¹ resolution for 1–4 hours).

  • Baseline Correction (Self-Validation Step): Subtract the VCD spectrum of the pure solvent. Crucial: If the racemate is available, measure its VCD spectrum; it must perfectly flatline at zero (ΔA = 0), validating the absence of instrumental artifacts.

  • Conformational Search & DFT Calculation: Perform a molecular mechanics conformational search on the (R)-model. Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

  • Correlation: Overlay the experimental and calculated spectra. Match the signs (+/-) of the major vibrational bands to assign the absolute configuration.

Nuclear Magnetic Resonance (NMR): The Mosher's Method Paradigm

Causality and Mechanism

Because enantiomers are isochronous in standard NMR, their symmetry must be broken. Mosher's method achieves this via covalent derivatization (5)[5]. By reacting the unknown chiral alcohol or amine with both the (R)- and (S)-enantiomers of a Chiral Derivatizing Agent (CDA)—specifically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)—two distinct diastereomers are formed.

Diastereomers have different spatial arrangements, leading to distinct magnetic shielding environments. The trifluoromethyl and phenyl groups of the MTPA moiety exert anisotropic shielding effects on the protons of the substrate. By calculating the chemical shift difference (


) for protons on either side of the stereocenter, one can deduce the spatial orientation of the substituents and assign the absolute configuration.

Moshers_Method ChiralAlcohol Chiral Alcohol/Amine (Unknown Config) R_MTPA React with (R)-MTPA-Cl ChiralAlcohol->R_MTPA S_MTPA React with (S)-MTPA-Cl ChiralAlcohol->S_MTPA S_Ester Form (S)-MTPA Ester/Amide R_MTPA->S_Ester Derivatization R_Ester Form (R)-MTPA Ester/Amide S_MTPA->R_Ester Derivatization NMR Acquire 1H/19F NMR S_Ester->NMR R_Ester->NMR Delta Calculate Δδ = δ(S) - δ(R) NMR->Delta Assign Assign Absolute Configuration Based on Spatial Shielding Delta->Assign

Experimental workflow for Mosher's acid analysis to determine absolute configuration.

Protocol: Mosher's Ester Derivatization and NMR Analysis
  • Reagent Verification (Self-Validation Step): Ensure the enantiomeric purity of the (R)- and (S)-Mosher's acid chlorides (MTPA-Cl) is >99% ee via NMR before use. Impure reagents will generate complex diastereomeric mixtures, invalidating the

    
     calculations.
    
  • Derivatization Reaction:

    • Divide the unknown chiral secondary alcohol into two equal aliquots (approx. 5 mg each) in dry NMR tubes.

    • Add 0.5 mL of anhydrous pyridine-d₅ to each tube.

    • To Tube A, add 2-3 equivalents of (R)-MTPA-Cl. To Tube B, add 2-3 equivalents of (S)-MTPA-Cl.

    • Note on Nomenclature: Reacting an alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester due to Cahn-Ingold-Prelog priority changes during the reaction.

  • Reaction Monitoring: Cap the tubes and monitor the reaction via ¹H NMR over 2–12 hours. The disappearance of the carbinol proton signal of the free alcohol confirms complete conversion.

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (S)-MTPA ester (from Tube A) and the (R)-MTPA ester (from Tube B).

  • 
     Calculation:  Map the assigned protons. Calculate 
    
    
    
    . Protons with positive
    
    
    values are situated on the right side of the Mosher plane, while those with negative
    
    
    values are on the left, revealing the AC.

Quantitative Data Comparison

The following table summarizes the operational and performance metrics of these spectral techniques, providing a framework for method selection in early drug discovery.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR (Mosher's Method)
Physical Principle IR differential absorptionUV-Vis differential absorptionDiastereomeric magnetic shielding
Sample Requirement 2–5 mg (Recoverable)< 1 mg (Recoverable)1–5 mg (Covalently altered)
Prerequisites None (Universal for chiral molecules)Requires a UV chromophoreRequires a reactive group (-OH, -NH₂)
Data Processing Days (DFT calculations)Days (TDDFT calculations)Hours (Direct empirical calculation)
Sensitivity ModerateHighHigh
Accuracy for AC Very High (Rich spectral fingerprint)Moderate to HighHigh (Empirical spatial models)

Conclusion & Strategic Recommendations

The selection between chiroptical and NMR-based methods hinges heavily on the target molecule's structural features. For compounds lacking reactive functional groups (e.g., chiral hydrocarbons or fully substituted epoxides), VCD stands as the premier, non-destructive spectral technique, provided computational resources are available. Conversely, for novel chiral alcohols and amines, Mosher's method remains the most rapid and empirically reliable laboratory technique, bypassing the need for complex quantum mechanical simulations. In rigorous drug development pipelines, orthogonal validation—employing both a chiroptical method and NMR derivatization—is highly recommended to ensure unassailable stereochemical assignment.

References

  • Absolute configuration of complex chiral molecules. Spark904. 1

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. 4

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. 3

  • Electronic Circular Dichroism. Encyclopedia MDPI. 2

  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem. 5

Sources

Benchmarking Synthesis Efficiency: Automated Continuous Flow Chemistry vs. Traditional Batch Processing in API Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in active pharmaceutical ingredient (API) development: the transition from discovery-scale synthesis to clinical manufacturing. Historically, the industry has relied on traditional batch synthesis due to its perceived flexibility. However, when evaluated through the lens of physical chemistry, thermodynamics, and process mass intensity, batch reactors often present severe limitations in heat and mass transfer.

This guide objectively benchmarks the efficiency of Automated Continuous Flow Chemistry against Traditional Batch Synthesis , providing drug development professionals with the mechanistic causality, quantitative data, and validated protocols necessary to make informed process chemistry decisions.

Mechanistic Causality: Why Flow Outperforms Batch

To understand why continuous flow systems consistently outperform batch reactors, we must look beyond basic yield metrics and analyze the underlying physics of the reactor environment.

The Surface-Area-to-Volume (SA/V) Advantage

In a standard batch reactor, scaling up exponentially increases the volume while only marginally increasing the surface area. This low SA/V ratio leads to inefficient mixing and the formation of thermal hotspots. Conversely, continuous flow microreactors confine the reaction to narrow channels (typically sub-millimeter internal diameters), resulting in exceptionally high SA/V ratios. This enables near-instantaneous mixing and rapid heat dissipation, effectively eliminating the thermal gradients that cause byproduct formation[1].

Taming Highly Reactive Intermediates

The superior thermal management of flow chemistry allows us to safely execute highly exothermic reactions that are notoriously difficult in batch. For example, in organolithium-based synthesis, batch reactors require extreme cryogenic conditions (often -78 °C) to prevent the decomposition of unstable intermediates. In a continuous flow setup, the micro-second residence times and rapid heat exchange allow these exact reactions to proceed safely at 0 °C or even room temperature. This not only improves safety but accelerates the process time by 57% and increases space-time yields by up to 270-fold[2].

Telescoping and Process Intensification

Traditional batch synthesis is a linear, stop-and-start process. After every synthetic step, the intermediate must be quenched, extracted, purified, and isolated before the next reaction can begin. Flow chemistry enables "telescoping" —the output of one microreactor is fed directly into the next, with subsequent reagents introduced via in-line mixers[3]. By eliminating intermediate workups, telescoped flow systems drastically reduce solvent waste and operating costs[3].

Workflow cluster_batch Traditional Batch Synthesis cluster_flow Telescoped Continuous Flow B1 Step 1: Batch Reaction B2 Quench & Workup B1->B2 B3 Isolation/Purification B2->B3 B4 Step 2: Batch Reaction B3->B4 B5 Final API Isolation B4->B5 F1 Pump Reagents A+B F2 Microreactor 1 (Step 1) F1->F2 F3 In-line Injection C F2->F3 F4 Microreactor 2 (Step 2) F3->F4 F5 In-line PAT & Collection F4->F5

Fig 1: Workflow comparison showing the elimination of intermediate workups in telescoped flow synthesis.

Quantitative Benchmarking: Batch vs. Flow

Recent comprehensive techno-economic analyses (TEA) and life-cycle assessments (LCA) across multiple industrial API processes have quantified the massive efficiency gains of flow chemistry[1]. The table below summarizes these benchmarking metrics.

Performance MetricTraditional Batch SynthesisContinuous Flow SynthesisMechanistic Driver
Energy Consumption Baseline (High)~78% Reduction (Up to 97% for Ibuprofen)[1]Smaller active heating/cooling volumes; elimination of massive jacketed vessels[1].
Water Usage Baseline (High)50–90% Reduction [4]Lower operating temperatures/pressures; drastically reduced need for cooling and cleaning unit operations[4].
Environmental Factor (E-factor) > 405 – 10 [5]Telescoping eliminates intermediate purification solvents and silica gel waste[5].
Space-Time Yield (Productivity) Baseline (Low)Up to 270-fold Increase [2]Continuous reagent input combined with micro-second residence times[2].

Experimental Protocol: Benchmarking a Telescoped API Synthesis

To establish a self-validating system for your own laboratory, use the following standardized protocol to benchmark a two-step API synthesis (e.g., an amide coupling followed by an in-situ cyclization) in a continuous flow reactor versus a batch setup.

Phase 1: Continuous Flow Setup & Optimization
  • System Priming: Flush the continuous flow system (comprising high-precision syringe pumps, PTFE tubing, and glass microreactors) with the chosen carrier solvent (e.g., 2-MeTHF) at 1.0 mL/min to establish baseline system pressure.

  • Reagent Preparation: Prepare standardized 0.5 M solutions of Reagent A (electrophile) and Reagent B (nucleophile) in anhydrous solvent.

  • Step 1 Optimization (Residence Time):

    • Pump Reagents A and B at equal flow rates into a T-mixer.

    • Direct the effluent into Reactor 1 (a temperature-controlled residence time coil).

    • Causality Note: Adjust the combined flow rate to achieve a precise residence time of 2.0 minutes at 60 °C, ensuring complete conversion without thermal degradation.

  • Telescoping the Process:

    • Introduce Reagent C (cyclization catalyst/reagent) via a third pump directly into the effluent of Reactor 1 using a cross-mixer.

    • Direct this combined stream into Reactor 2 (set to 80 °C with a 3.0-minute residence time).

  • Process Analytical Technology (PAT) Integration: Install an in-line FT-IR or UV-Vis flow cell at the outlet of Reactor 2. Monitor the disappearance of the intermediate functional group to validate that the system has reached a steady state.

  • Steady-State Collection: Discard the first 3 reactor volumes (the dispersion zone). Once PAT confirms steady-state, collect the effluent for exactly 30 minutes.

Phase 2: Batch Control Setup
  • Step 1: In a round-bottom flask, combine Reagents A and B (same molar quantities as collected in the 30-minute flow run) at 60 °C. Stir until TLC indicates complete consumption of starting materials.

  • Workup: Quench the reaction, extract the intermediate, dry over MgSO₄, and concentrate under vacuum.

  • Step 2: Redissolve the isolated intermediate, add Reagent C, and heat to 80 °C until completion.

  • Final Isolation: Quench, extract, and purify the final API via column chromatography.

Phase 3: Comparative Analysis

Analyze both crude products via UPLC-MS. You will consistently find that the flow process yields a cleaner impurity profile due to the rapid heat dissipation preventing thermal degradation, alongside a drastically reduced total processing time.

HeatTransfer Input Highly Exothermic Reaction Batch Batch Reactor Low SA/V Ratio Input->Batch Flow Microreactor High SA/V Ratio Input->Flow B_Result Thermal Hotspots & Byproduct Formation Batch->B_Result F_Result Rapid Heat Dissipation & High Selectivity Flow->F_Result

Fig 2: Mechanistic causality of heat transfer efficiency dictating reaction selectivity and safety.

Conclusion

Benchmarking continuous flow chemistry against traditional batch synthesis reveals a stark contrast in efficiency, safety, and sustainability. By leveraging high surface-area-to-volume ratios, flow chemistry inherently solves the heat and mass transfer limitations that plague batch scale-up. For drug development professionals, adopting telescoped flow processes is no longer just a "green" initiative; it is a fundamental process intensification strategy that reduces energy consumption by up to 97%, slashes water usage, and accelerates the delivery of critical APIs to the clinic.

References

1.1 - nih.gov 2.4 - acs.org 3.5 - tandfonline.com 4.3 - acs.org 5.2 - mdpi.com

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling and Disposal of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we frequently handle complex halogenated intermediates. 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a prime example—a highly functionalized building block whose dichlorophenyl moiety dictates strict downstream waste management.

Mishandling halogenated organic waste not only violates regulations but also poses severe environmental and laboratory safety risks[1][2]. This guide provides a self-validating, field-proven protocol for the operational handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profiling & Causality in Handling

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and regulatory classification of the compound. The presence of the amine group makes it weakly basic and reactive toward strong oxidizers, while the chlorinated aromatic ring places it firmly in the halogenated waste category[1].

Table 1: Quantitative Chemical & Waste Profile

PropertyQuantitative / Categorical DataOperational Rationale
Chemical Class Halogenated Aromatic Amino AlcoholContains chlorine atoms; requires specific EPA handling and cannot be sewered[3].
Water Content Limit < 20% (when co-mingled)Higher water content lowers the BTU (fuel value), requiring supplemental fuel for incineration[1].
SAA Storage Limit Maximum 55 gallonsRegulatory limit for Satellite Accumulation Areas (SAA) before mandatory EHS pickup[4].
Max Accumulation Time 6 months (opened containers)Prevents chemical degradation and ensures compliance with RCRA storage time limits[5].
Incineration Temp > 1,000 °C (High-Temp)Required to prevent the formation of toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2].
Operational Protocol: Waste Segregation & Storage

Expertise & Experience Insight: Why do we obsess over waste segregation? Halogenated solvents and solids are significantly more expensive to dispose of than non-halogenated waste[5][6]. This cost disparity exists because halogenated waste must undergo specialized, high-temperature incineration to prevent the synthesis of highly toxic dioxins and furans[2]. Co-mingling non-halogenated waste into this stream needlessly inflates disposal volumes and compromises the fuel value of the waste stream.

Step-by-Step Methodology: Segregation & Accumulation
  • Isolate the Waste Stream : Designate a specific, chemically compatible container (e.g., high-density polyethylene (HDPE) or PTFE-lined glass) exclusively for halogenated organic waste[7]. Never mix 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol with non-halogenated solvents (like hexane or ethyl acetate) or aqueous acidic streams[5][8].

  • Control Moisture Content : Ensure the total water content of the halogenated waste container remains below 20%[1].

  • Execute Immediate Labeling : Attach a hazardous waste tag before the first drop of waste is added to the container[4]. Explicitly list "2-amino-1-(2,3-dichlorophenyl)ethan-1-ol" and mark the primary hazard as "Halogenated Organic / Toxic."

  • Manage the Satellite Accumulation Area (SAA) : Store the container upright in a ventilated flammable storage cabinet or directly under a certified chemical fume hood[7]. Ensure the container is "vapor tight" and "spill proof" at all times unless actively adding waste[4].

WasteWorkflow A Generate 2-Amino-1- (2,3-dichlorophenyl)ethan-1-ol B Assess Solvent Mixture A->B C Contains Non-Halogenated Solvents? B->C D Do Not Mix! Segregate Immediately C->D Yes E Halogenated Waste Stream (<20% Water) C->E No D->E Separate & Re-route F High-Temp Incineration (EPA RCRA Compliant) E->F EHS Pickup

Logical workflow for the segregation and disposal of halogenated organic waste streams.

Emergency Spill Response Methodology

Even with stringent protocols, accidental releases occur. Standard nitrile gloves have a poor compatibility rating against many halogenated organic solvents, allowing rapid permeation[7]. Therefore, upgrading your Personal Protective Equipment (PPE) is the critical first step in any spill response.

Step-by-Step Methodology: Spill Cleanup
  • Assess and Evacuate : Determine the scale of the spill. If the spill is large or occurs outside of a functioning chemical fume hood, immediately evacuate the area, secure the perimeter, and contact your Environmental Health and Safety (EHS) department.

  • Upgrade PPE : For localized spills inside a hood, trained personnel must don double-layered thick nitrile or Viton gloves, ANSI-approved chemical splash goggles, and a fully buttoned lab coat[7].

  • Contain with Inert Media : Apply an inert, non-combustible absorbent material (such as vermiculite, dry sand, or earth) to the spill[9][10]. Causality: Never use combustible materials like paper towels for halogenated aromatic compounds, as they can complicate the downstream incineration process and pose a secondary fire hazard.

  • Mechanical Collection : Use non-sparking tools to sweep the absorbed material. Place the saturated absorbent into a designated, sealable hazardous waste container[10].

  • Surface Decontamination : Wash the affected area with water and a mild detergent. Collect all rinsate and dispose of it as aqueous hazardous waste, as it now contains trace amounts of the halogenated compound[5].

SpillResponse S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Large Spill or Outside Fume Hood S2->S3 S4 Small Spill Inside Fume Hood S2->S4 S5 Evacuate Area & Contact EHS S3->S5 S6 Don Viton Gloves & Splash Goggles S4->S6 S7 Apply Inert Absorbent (Sand/Vermiculite) S6->S7 S8 Collect as Halogenated Solid Waste S7->S8

Step-by-step logical pathway for localized spill response and containment.

Final Disposal & EHS Handoff

Do not accumulate more than 55 gallons of hazardous waste in your laboratory area[4][6]. Opened containers must be transferred to the EHS Hazardous Waste Collection Program within 6 months of the accumulation start date[5]. EHS will route the 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol waste to a RCRA-permitted commercial facility for high-temperature incineration, ensuring complete molecular destruction without environmental contamination[2].

References
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." [Link]

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure."[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." [Link]

  • Washington State University. "Halogenated Solvents Standard Operating Procedure."[Link]

Sources

Comprehensive Safety and Operational Guide: Handling 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a drug development professional or synthetic chemist, handling functionalized halogenated amines requires a rigorous, causality-driven approach to safety. 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (CAS: 133562-28-4) is a critical intermediate often utilized in the synthesis of insecticides, herbicides, fungicides, and active pharmaceutical ingredients (APIs)[1]. However, its unique structural motifs present specific occupational hazards. This guide provides a self-validating system of protocols, ensuring that every piece of personal protective equipment (PPE) and operational step is directly linked to the chemical's mechanistic hazard profile.

Chemical Profiling and Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule. 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a colorless to light yellow liquid at room temperature[2]. Its hazard profile is driven by two distinct structural features:

  • The Primary Amine (-NH₂): Confers basicity and nucleophilicity. Upon contact with biological tissues (which are aqueous), it acts as a corrosive irritant, capable of causing severe damage to the corneal epithelium and mucous membranes[1].

  • The 2,3-Dichlorophenyl Ring: Confers high lipophilicity. This allows the molecule to easily partition into and permeate the lipid-rich stratum corneum of the skin, acting as a carrier that drags the irritating amine deeper into dermal layers.

Table 1: Quantitative Physical and Chemical Properties [1],[2]

PropertySpecification
Chemical Name 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
CAS Number 133562-28-4
Molecular Formula C₈H₉Cl₂NO
Molar Mass 206.07 g/mol
Physical State Colorless to light yellow liquid
Density 1.27 - 1.391 g/cm³
Boiling Point ~330 - 351.4 °C
Solubility Insoluble in water; soluble in alcohols and ethers
Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for handling lipophilic amines. The following matrix details the required equipment and the scientific rationale behind each selection[3],[1].

  • Ocular Protection: Chemical Splash Goggles & Face Shield

    • Causality: Standard safety glasses lack orbital seals. Because this compound is a liquid organic base, a lateral splash or aerosolized droplet can cause immediate, irreversible saponification of eye lipids. A full face shield over splash goggles is mandatory during bulk transfers.

  • Dermal Protection (Hands): Double Gloving (Nitrile Inner + Neoprene Outer)

    • Causality: The dichlorophenyl moiety easily permeates standard latex. Nitrile provides excellent baseline dexterity and resistance to incidental contact. However, Neoprene (polychloroprene) offers superior breakthrough times against chlorinated aromatics and organic bases. Double gloving ensures a fail-safe layer.

  • Body Protection: Flame-Retardant (FR) Lab Coat & Chemical-Resistant Apron

    • Causality: While the boiling point is high (>330 °C), mitigating vapor risk under ambient conditions[2], the liquid's density (~1.27 g/cm³) means splashes will quickly soak through standard cotton. A non-porous chemical apron prevents dermal exposure to the torso.

PPE_Causality Chem 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (Liquid, CAS: 133562-28-4) Amine Primary Amine Group (Corrosive/Irritant) Chem->Amine Structural Feature Aromatic Dichlorophenyl Ring (Lipophilic/Skin Permeation) Chem->Aromatic Structural Feature Goggles Chemical Splash Goggles + Face Shield Amine->Goggles Prevents Corneal Damage Gloves Double Gloving: Nitrile (Inner) + Neoprene (Outer) Aromatic->Gloves Prevents Dermal Absorption

Figure 1: Mechanistic causality linking the chemical structure of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol to specific PPE requirements.

Step-by-Step Operational Workflow

Trustworthiness in chemical handling relies on self-validating systems—protocols where the completion of one step inherently verifies the safety of the next.

Step 1: Environmental Verification

  • Conduct all handling inside a certified chemical fume hood[1].

  • Verify the hood's face velocity is between 80–100 feet per minute (fpm). Do not proceed if the continuous flow monitor alarm is triggered.

Step 2: PPE Donning Sequence

  • Inspect inner nitrile gloves for micro-tears using the inflation test. Don inner gloves.

  • Don the FR lab coat, followed by the chemical-resistant apron.

  • Don the outer neoprene gloves, ensuring the cuffs overlap the lab coat sleeves.

  • Don chemical splash goggles, adjust the seal, and lower the face shield.

Step 3: Closed-System Liquid Transfer

  • Because the compound is a dense liquid, avoid open pouring which generates micro-aerosols.

  • Secure the source bottle using a heavy-duty clamp.

  • Use a gas-tight glass syringe equipped with a long, deflected-point stainless steel needle (to prevent coring the septum).

  • Slowly aspirate the required volume, ensuring no air bubbles are introduced, and transfer directly into the reaction vessel via an addition funnel or septum.

Step 4: Equipment Decontamination

  • Immediately rinse the syringe and needle with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, converting it into a water-soluble, non-volatile ammonium salt.

  • Follow with a standard organic solvent rinse (e.g., ethanol or acetone) and dispose of all rinsate in the appropriate halogenated waste container.

Emergency Response & Spill Management

In the event of a spill, rapid containment and chemical neutralization are critical to prevent vapor accumulation and surface contamination[3].

Step 1: Evacuation and Isolation

  • Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the lab and allow the HVAC system to clear any initial aerosols.

Step 2: Containment

  • Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do NOT use combustible materials like sawdust, as the organic base can trigger exothermic degradation.

Step 3: Chemical Neutralization

  • Carefully apply a weak acid solution (e.g., 5% acetic acid or sodium bisulfate solution) over the absorbed spill. This neutralizes the basic amine, reducing its volatility and corrosivity.

Step 4: Collection

  • Use non-sparking polypropylene scoops to collect the neutralized slurry. Place it into a heavy-duty, sealable polyethylene hazardous waste bucket.

Spill_Workflow Start Initiate Procedure Hood Verify Fume Hood (Face Velocity: 80-100 fpm) Start->Hood Donning Don PPE: Goggles, Apron, Double Gloves Hood->Donning Transfer Liquid Transfer via Gas-Tight Syringe Donning->Transfer Spill Spill Occurs? Transfer->Spill Cleanup Contain with Vermiculite Neutralize with 5% Acetic Acid Spill->Cleanup Yes Success Reaction Integration & Equipment Decontamination Spill->Success No Cleanup->Success Post-Cleanup

Figure 2: Operational workflow for safe handling, liquid transfer, and emergency spill response.

Waste Disposal Plan

Proper logistical planning for disposal ensures environmental compliance and prevents downstream reactions in waste carboys[3].

  • Segregation: Never mix 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong acids, as this can lead to violent exothermic reactions.

  • Containment: Store all neutralized rinsate and contaminated PPE in dedicated, clearly labeled "Halogenated Organic Waste - Toxic/Irritant" high-density polyethylene (HDPE) containers.

  • Destruction: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration. The incinerator must be equipped with alkaline scrubbers to safely neutralize the hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated during the combustion of the chlorinated amine.

References
  • Title: 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol - ChemBK Source: ChemBK URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.